molecular formula C7H14O B1582827 1-Hepten-4-OL CAS No. 3521-91-3

1-Hepten-4-OL

Cat. No.: B1582827
CAS No.: 3521-91-3
M. Wt: 114.19 g/mol
InChI Key: AQTUHJABKZECGA-UHFFFAOYSA-N
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Description

1-Hepten-4-OL is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163329. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-1-en-4-ol
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InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,7-8H,1,4-6H2,2H3
Source PubChem
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InChI Key

AQTUHJABKZECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
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DSSTOX Substance ID

DTXSID00871030
Record name 1-Hepten-4-ol
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Molecular Weight

114.19 g/mol
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CAS No.

3521-91-3
Record name 1-Hepten-4-ol
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Foundational & Exploratory

A Technical Guide to the Chirality and Enantiomers of 1-Hepten-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hepten-4-ol is a chiral secondary allylic alcohol with the molecular formula C7H14O.[1] Its structure contains a stereocenter at the C-4 position, giving rise to two non-superimposable mirror-image enantiomers: (R)-1-hepten-4-ol and (S)-1-hepten-4-ol. The distinct stereochemistry of these enantiomers imparts unique biological and olfactory properties, making their separation and characterization crucial for applications in the flavor, fragrance, and pharmaceutical industries.[2][3][4] This guide provides an in-depth examination of the stereochemistry of this compound, details methodologies for the enantioselective synthesis and resolution of its enantiomers, outlines analytical techniques for their characterization, and discusses their significance as chiral building blocks in organic synthesis.

Introduction to the Chirality of this compound

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. The primary source of chirality in this compound is the carbon atom at the fourth position (C-4). This carbon is bonded to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and an allyl group (-CH2CH=CH2). This structural arrangement makes C-4 a chiral center, or stereocenter.

The two resulting enantiomers, (R)- and (S)-1-hepten-4-ol, exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment.[5] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. More significantly, their interactions with other chiral molecules, such as biological receptors (e.g., olfactory receptors or enzymes), can differ dramatically, leading to distinct biological activities and sensory perceptions.[6]

dot graph Chirality_of_1_Hepten_4_ol { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define the central carbon node C4 [label="C4*", pos="0,0!", fontsize=14, fontcolor="#EA4335"];

// Define the four substituent nodes H [label="H", pos="-1.5,0!"]; OH [label="OH", pos="0,1.5!"]; Propyl [label="Propyl\n(-CH2CH2CH3)", pos="2,0.5!"]; Allyl [label="Allyl\n(-CH2CH=CH2)", pos="-0.5,-1.8!"];

// Draw bonds from the central carbon to the substituents C4 -- H [label=""]; C4 -- OH [label=""]; C4 -- Propyl [label=""]; C4 -- Allyl [label=""];

// Add a descriptive label label = "Figure 1. Substituents at the C-4 Stereocenter"; labelloc = "b"; fontsize = 10; } cvtColor

Figure 1. Substituents at the C-4 Stereocenter of this compound.

Synthesis and Resolution of Enantiomers

Obtaining enantiomerically pure forms of this compound is paramount for its specific applications. This can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves separating a pre-existing racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis provides an elegant route to chiral molecules by employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.[7][8] For the synthesis of chiral alcohols like this compound, methods such as the asymmetric reduction of the corresponding ketone, 1-hepten-4-one, are highly effective.

Example Pathway: Asymmetric Transfer Hydrogenation A common approach involves the use of a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand.

Asymmetric_Synthesis cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product Ketone 1-Hepten-4-one S_Alcohol (S)-1-Hepten-4-ol (High e.e.) Ketone->S_Alcohol Asymmetric Transfer Hydrogenation Catalyst [Ru(p-cymene)Cl2]2 + (S,S)-TsDPEN H_Source Formic Acid / Triethylamine (H-Source) caption Figure 2. Asymmetric synthesis workflow.

Figure 2. Asymmetric synthesis of (S)-1-Hepten-4-ol via transfer hydrogenation.

  • Causality: The chirality of the diphosphine ligand (e.g., TsDPEN) creates a chiral environment around the metal center. The ketone substrate can only coordinate with the catalyst in a sterically favored orientation, leading to the preferential addition of hydride to one face of the carbonyl, thus yielding one enantiomer in excess.

Chiral Resolution of Racemic this compound

Resolution is the process of separating a 50:50 mixture (racemate) of two enantiomers. For alcohols, enzymatic kinetic resolution is a highly efficient and widely used industrial method.[9][10]

Kinetic Resolution using Lipase Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the formation of esters.[9][11] They are often highly enantioselective. In a process called transesterification, a racemic alcohol can be reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate Preparation: Dissolve racemic this compound (1.0 eq) and vinyl acetate (1.5 eq) in an appropriate organic solvent (e.g., hexane or toluene).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the solution. Immobilization prevents the enzyme from dissolving and simplifies its removal after the reaction.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion using chiral gas chromatography (GC). The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The filtrate now contains one enantiomer of the alcohol and the acetate ester of the other enantiomer.

  • Separation: The unreacted alcohol and the ester can be separated using standard column chromatography due to their different polarities. The ester can then be hydrolyzed (e.g., using NaOH) to yield the second alcohol enantiomer.

  • Trustworthiness: This protocol is self-validating. The progress and enantioselectivity are directly monitored by chiral GC, allowing for precise control and reproducible results. The choice of CALB is based on its well-documented high efficiency and selectivity for a wide range of secondary alcohols.[12]

Analytical Characterization of Enantiomers

Confirming the identity and enantiomeric purity of (R)- and (S)-1-hepten-4-ol requires specialized analytical techniques.

Chiral Gas Chromatography (GC)

Chiral GC is the gold standard for determining the enantiomeric excess of volatile chiral compounds.[13] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[14]

  • Mechanism: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers of this compound. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. A common CSP for this analysis is a derivatized β-cyclodextrin column.[15]

Spectroscopic and Physical Properties

While most physical properties are identical, the enantiomers can be distinguished by their optical activity.

Property(R)-1-Hepten-4-ol(S)-1-Hepten-4-olRacemic this compound
Molecular Formula C7H14OC7H14OC7H14O
Molecular Weight 114.19 g/mol [1]114.19 g/mol [1]114.19 g/mol [1]
Boiling Point 151-153 °C[5]151-153 °C[5]151-153 °C[5]
Optical Rotation [α]D Negative (-)Positive (+)
CAS Number 104239-93-2 (example)104239-92-1 (example)3521-91-3[1]

Note: Specific optical rotation values can vary with solvent and concentration and must be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard, achiral solvent, the 1H and 13C NMR spectra of the (R) and (S) enantiomers are identical.[16][17] However, using a chiral solvating agent or a chiral shift reagent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers, which can be used to determine enantiomeric purity.

Applications in Drug Development and Industry

The stereoisomers of chiral molecules often exhibit different pharmacological, toxicological, and sensory properties. This makes enantiomerically pure compounds highly valuable.

  • Chiral Building Blocks: Both (R)- and (S)-1-hepten-4-ol serve as versatile chiral building blocks in the synthesis of more complex molecules.[18][19][20][] The combination of a hydroxyl group for further functionalization and a terminal alkene for reactions like cross-metathesis or hydroboration makes it a valuable synthon.

  • Flavor and Fragrance Industry: The human olfactory system is chiral, meaning enantiomers can have distinctly different smells.[6][22][23] One enantiomer of a chiral alcohol might be described as "fruity" while its mirror image could be "earthy" or odorless. The separation of this compound enantiomers is therefore critical for creating specific and consistent scent and flavor profiles.[2][3]

Conclusion

This compound is an exemplary model for understanding the importance of chirality in chemistry and biology. The distinct properties of its (R) and (S) enantiomers necessitate precise control over their synthesis and separation. Methodologies such as asymmetric synthesis and enzymatic kinetic resolution, validated by powerful analytical techniques like chiral gas chromatography, are essential for accessing these enantiopure compounds. As the demand for stereochemically pure pharmaceuticals, agrochemicals, and specialty materials grows, the principles demonstrated with this compound will continue to be of central importance to researchers and developers in the chemical sciences.

References

  • National Center for Biotechnology Information. "this compound | C7H14O". PubChem. [Link]

  • National Center for Biotechnology Information. "(4E)-hept-4-en-1-ol | C7H14O". PubChem. [Link]

  • Mol-Instincts. "1-hepten-4-one". Chemical Synthesis and Physical Properties. [Link]

  • Cheméo. "Chemical Properties of this compound (CAS 3521-91-3)". Cheméo. [Link]

  • National Center for Biotechnology Information. "1-Heptyn-4-ol | C7H12O". PubChem. [Link]

  • The Good Scents Company. "this compound". The Good Scents Company Information System. [Link]

  • Chemsrc. "(Z)-4-hepten-1-ol | CAS#:6191-71-5". Chemsrc. [Link]

  • National Center for Biotechnology Information. "1-Hepten-5-yn-4-ol | C7H10O". PubChem. [Link]

  • Gotor-Fernández, V., et al. "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates". Molecules, National Center for Biotechnology Information. [Link]

  • ResearchGate. "Enantiomer identification in the flavour and fragrance fields by 'interactive' combination of linear retention indices from enantio selective gas chromatography and mass spectrometry". ResearchGate. [Link]

  • Contente, M. L., et al. "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine". IRIS . [Link]

  • Teixeira, M. C., et al. "Odour character differences for enantiomers correlate with molecular flexibility". Interface Focus, National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. "Enantioselective Synthesis of Alcohols and Amines". Organic Chemistry Portal. [Link]

  • Beilstein Journals. "A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries". Beilstein Journals. [Link]

  • Google Patents. "Resolution of chiral amines".
  • LCGC International. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool". LCGC International. [Link]

  • Doc Brown's Chemistry. "C7H16 heptane low high resolution 1H proton nmr spectrum". Doc Brown's Chemistry. [Link]

  • Google Patents. "Fragrance and flavour compositions".
  • Chem-Impex. "cis-4-Hepten-1-ol". Chem-Impex International. [Link]

  • MDPI. "Synthesis of Chiral Building Blocks for Use in Drug Discovery". MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols". JOCPR. [Link]

  • Wikipedia. "1-Heptene". Wikipedia. [Link]

  • Surburg, H., & Panten, J. "Common Fragrance and Flavor Materials". Wiley-VCH. [Link]

  • Nature Communications. "Enantioselective synthesis of[24]helicenes by organocatalyzed intermolecular C-H amination". Nature. [Link]

  • MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines". MDPI. [Link]

  • ScienceDaily. "Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities". ScienceDaily. [Link]

  • ChemRxiv. "Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry". ChemRxiv. [Link]

Sources

A Comprehensive Technical Guide to Secondary Heptenols: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary heptenols, a class of organic compounds with a seven-carbon chain and a hydroxyl group on a secondary carbon, are versatile molecules with significant applications in the fragrance, flavor, and pharmaceutical industries. Their chirality and the specific position of the hydroxyl group give rise to various isomers, each with unique chemical and biological properties. This in-depth technical guide provides a comprehensive literature review of the synthesis, characteristic reactions, analytical characterization, and diverse applications of secondary heptenols, with a focus on 2-heptanol, 3-heptanol, and 4-heptanol.

I. Synthesis of Secondary Heptenols

The synthesis of secondary heptenols can be achieved through various established organic chemistry methodologies, primarily involving the reduction of corresponding ketones and Grignard reactions. The choice of synthetic route often depends on the desired isomer and the availability of starting materials.

Reduction of Heptanones

A common and straightforward method for producing secondary heptenols is the reduction of the corresponding heptanone.

Protocol: Synthesis of 2-Heptanol from 2-Heptanone

This protocol describes the reduction of 2-heptanone using sodium in ethanol.

Materials:

  • 2-heptanone (methyl n-amyl ketone)

  • 95% Ethyl alcohol

  • Water

  • Sodium metal

  • Dilute hydrochloric acid

  • Anhydrous potassium carbonate or anhydrous calcium sulfate

Procedure:

  • In a 2000 ml three-necked flask equipped with a reflux condenser and a thermometer, combine 140 ml (114 g) of 2-heptanone, 300 ml of 95% ethyl alcohol, and 100 ml of water.

  • Gradually add 65 grams of clean sodium metal (in small pieces or as a wire) to the flask at a rate that keeps the reaction under control. The flask should be cooled in an ice bath to maintain the temperature below 30°C.

  • Once all the sodium has reacted, add 1 liter of water and cool the mixture to approximately 15°C.

  • Separate the upper layer, wash it with 25 ml of dilute hydrochloric acid (1:1), followed by 25 ml of water.

  • Dry the crude 2-heptanol with anhydrous potassium carbonate or anhydrous calcium sulfate.

  • Purify the product by fractional distillation, collecting the fraction boiling at 156-158°C. This process yields approximately 75 grams of 2-heptanol.[1]

Diagram: Synthesis of 2-Heptanol via Reduction of 2-Heptanone

G 2-Heptanone 2-Heptanone 2-Heptanol 2-Heptanol 2-Heptanone->2-Heptanol Reduction Sodium (Na) Ethanol (CH3CH2OH) Sodium (Na) Ethanol (CH3CH2OH) Sodium (Na) Ethanol (CH3CH2OH)->2-Heptanol

Caption: Reduction of 2-heptanone to 2-heptanol.

Grignard Reactions

Grignard synthesis is a powerful tool for creating carbon-carbon bonds and is highly effective for preparing secondary alcohols from aldehydes.[2]

Protocol: Synthesis of 4-Heptanol from Butyraldehyde and Propyl Magnesium Bromide

This protocol outlines the synthesis of 4-heptanol using a Grignard reagent.

Materials:

  • 1-Bromopropane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Butyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of propyl magnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent in an ice bath. Add a solution of butyraldehyde in anhydrous diethyl ether dropwise with constant stirring.

  • Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the ether layer, wash it with water, and dry it over anhydrous magnesium sulfate. Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure 4-heptanol.

Diagram: Grignard Synthesis of 4-Heptanol

G Butyraldehyde Butyraldehyde Intermediate Alkoxide Intermediate Alkoxide Butyraldehyde->Intermediate Alkoxide Nucleophilic Attack Propyl Magnesium Bromide Propyl Magnesium Bromide Propyl Magnesium Bromide->Intermediate Alkoxide 4-Heptanol 4-Heptanol Intermediate Alkoxide->4-Heptanol Protonation H3O+ H3O+ H3O+->4-Heptanol

Caption: Grignard reaction for 4-heptanol synthesis.

Stereoselective Synthesis

The synthesis of specific enantiomers of secondary heptenols is crucial for applications in pharmaceuticals and fragrances, where chirality can significantly impact biological activity and sensory properties.

One notable example is the synthesis of the four stereoisomers of 4-methyl-3-heptanol, an aggregation pheromone of the European elm beetle. This has been achieved using a one-pot procedure involving sequential reductions catalyzed by an ene-reductase and an alcohol dehydrogenase.[3]

II. Chemical Properties and Reactions of Secondary Heptenols

Secondary heptenols undergo typical reactions of secondary alcohols, including oxidation, dehydration, and esterification.

Oxidation to Heptanones

Secondary alcohols are readily oxidized to ketones.[4] Common oxidizing agents include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.

Protocol: Oxidation of 4-Methyl-3-heptanol to 4-Methyl-3-heptanone

This procedure uses a dichromate solution for the oxidation.

Materials:

  • 4-Methyl-3-heptanol

  • Sodium dichromate solution

  • 10% Sodium hydroxide solution

  • Magnesium sulfate

Procedure:

  • Slowly add 13.9 g (0.107 mole) of 4-methyl-3-heptanol to a stirred solution of sodium dichromate. The reaction mixture should turn green.

  • Stir the mixture for an additional 15 minutes after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and isolate the organic layer.

  • Wash the organic layer with four 50-ml portions of 10% sodium hydroxide solution.

  • Dry the organic layer with magnesium sulfate and remove the ether by heating on a steam bath to yield the crude 4-methyl-3-heptanone.

  • The product can be further purified by distillation.[4]

Diagram: Oxidation of a Secondary Heptenol

G Secondary Heptenol Secondary Heptenol Heptanone Heptanone Secondary Heptenol->Heptanone Oxidation Oxidizing Agent (e.g., CrO3, H2SO4) Oxidizing Agent (e.g., CrO3, H2SO4) Oxidizing Agent (e.g., CrO3, H2SO4)->Heptanone

Caption: General oxidation of a secondary heptenol.

Dehydration to Heptenes

The dehydration of secondary alcohols, typically in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid, yields alkenes.[5] The reaction proceeds via an E1 mechanism for secondary alcohols. For instance, the dehydration of 4-heptanol at 250°C and 40 bar produces a mixture of cis- and trans- isomers of 2-heptene and 3-heptene.[6]

Esterification

Esterification is a key reaction for producing valuable fragrance and flavor compounds. Secondary heptenols react with carboxylic acids in the presence of an acid catalyst, commonly concentrated sulfuric acid, to form esters.[7][8] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed is removed.[8][9]

III. Analytical Characterization

The identification and characterization of secondary heptenols and their derivatives rely on a combination of spectroscopic and chromatographic techniques.

Technique Application Key Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds, including heptenol isomers.Different heptanone isomers show distinct retention times and main ions in single-ion mode, allowing for their differentiation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of molecules.¹H NMR: A broad singlet around δ 3.7 ppm is characteristic of the -OH proton. Multiplets in the δ 0.9-1.5 ppm region correspond to the alkyl C-H protons.[11] ¹³C NMR: A peak around δ 80 ppm is indicative of the carbon atom attached to the oxygen. Alkyl carbon signals appear in the δ 20-40 ppm region.[11] For 2-heptanol in CDCl₃, characteristic ¹³C NMR shifts are observed at approximately 14.07, 22.74, 23.42, 25.59, 32.01, 39.42, and 68.00 ppm.[12]
Infrared (IR) Spectroscopy Identification of functional groups.A broad peak around 3400 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols.[11]

IV. Applications of Secondary Heptenols

Secondary heptenols and their derivatives have found applications in various industries due to their distinct properties.

Fragrance and Flavor Industry

Several secondary heptenols are valued for their unique organoleptic properties.

  • 2-Heptanol is used in perfumes and flavors to impart herbaceous-green top notes.[13]

  • 2,6-Dimethyl-2-heptanol is another secondary heptenol utilized as a fragrance ingredient.[14]

Pharmaceutical and Agrochemical Industries

The chirality of secondary heptenols makes them valuable intermediates in the synthesis of complex molecules with specific biological activities. They serve as chiral precursors for the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[15]

Industrial Solvents and Intermediates

2-Heptanol is employed as a solvent for various resins and as a flotation agent in ore processing.[12][16]

Biological and Pharmacological Activity

Some secondary heptenols exhibit biological activity.

  • 2-Heptanol , found in turmeric and turmeric rhizome essential oil, has demonstrated antibacterial activity by affecting amino acid metabolism and membrane transport.[17][18]

  • As secondary metabolites, there is potential for anti-inflammatory properties, a characteristic often observed in this broad class of compounds.[3][19][20][21]

V. Conclusion

Secondary heptenols represent a functionally rich and commercially significant class of molecules. The ability to synthesize specific isomers, including enantiomerically pure forms, unlocks their potential in specialized applications ranging from fine fragrances to the development of novel pharmaceuticals. Their characteristic reactions, such as oxidation, dehydration, and esterification, provide pathways to a diverse array of derivatives with tailored properties. Continued research into the stereoselective synthesis and biological activities of less common secondary heptenol isomers is likely to unveil new and valuable applications in science and industry.

VI. References

[13] The Good Scents Company. 2-heptanol, 543-49-7. (No date available). [4] Ponder, J. W. The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. Jay Ponder Lab. (No date available). [16] PubChem. 2-Heptanol. National Center for Biotechnology Information. (No date available). [2] Organic Chemistry Portal. Grignard Reaction. (No date available). [1] PrepChem.com. Preparation of 2-heptanol. (No date available). [22] Leah4sci. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. April 5, 2022. [23] PubChem. 3-Heptanol. National Center for Biotechnology Information. (No date available). [24] ChemicalBook. 3-Heptanone synthesis. (No date available). [12] PubChem. 2-Heptanol. National Center for Biotechnology Information. (No date available). [14] PubMed. Fragrance material review on 2,6-dimethyl-2-heptanol. National Center for Biotechnology Information. (No date available). [7] Clark, J. esterification - alcohols and carboxylic acids. Chemguide. (No date available). [11] Brainly. Consider the IR, ¹H-NMR, and ¹³C-NMR spectra of the compound with the molecular formula. April 3, 2023. [8] The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. December 27, 2016. Sigma-Aldrich. NMR Chemical Shifts of Impurities. (No date available). [25] Reddit. 1-propanol to 4-heptanol synthesis?. r/chemhelp. March 20, 2013. ResearchGate. Esterification of propanoic acid in the presence of a homogeneous catalyst. December 25, 2025. [5] Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. May 30, 2020. [17] MedChemExpress. 2-Heptanol | Antimicrobial. (No date available). [19] PubMed. Anti-inflammatory effects of dietary phenolic compounds in an in vitro model of inflamed human intestinal epithelium. National Center for Biotechnology Information. December 5, 2010. [26] ACS Publications. Synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone. Two easily synthesized insect pheromones. Journal of Chemical Education. (No date available). [27] PubMed Central. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. National Center for Biotechnology Information. (No date available). [6] ACS Earth and Space Chemistry. Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. June 11, 2018. [20] The Journal of Phytopharmacology. Secondary metabolites as anti-inflammatory agents. (No date available). [28] Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. September 30, 2024. [9] Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. November 16, 2022. [18] TargetMol. 2-Heptanol | Antioxidant | Antibacterial. (No date available). [29] Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. October 14, 2011. [30] Organic Chemistry Portal. Ester synthesis by esterification. (No date available). [3] ResearchGate. SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol.. (No date available). [31] MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (No date available). [10] ResearchGate. The different heptanones (2-heptanone, 3-heptanone and 4-heptanone) were observed at slightly different retention times in GC / MS analysis with different main ions in a single-ion mode (SIM). This allowed us to confirm that it is 3-heptanone which is increased in VPA-treated patients.. (No date available). [32] The Good Scents Company. 2-heptanol, 543-49-7. (No date available). [33] Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. (No date available). Google Patents. WO2012032529A1 - Stereoselective reduction of alpha-hydroxyketone. March 15, 2012. [34] PubChem. 2-Heptanol, (-)-. National Center for Biotechnology Information. (No date available). [21] MDPI. Interaction of Polyphenols as Antioxidant and Anti-Inflammatory Compounds in Brain–Liver–Gut Axis. (No date available). [15] BOC Sciences. CAS 6033-23-4 (S)-(+)-2-Heptanol. (No date available). [35] Chegg. Question: 2-heptanol 'H-NMR T 1 1 1 9 1 6 11 10 8 7 5 4 3 2 1 0 HSP-01-028 ppm Name (splitting) Shift (ppm) Integration A (m) 3.77 1 B (S) 1.74 1 C (m) 1.51 to 1.10 8 D (d) 1.181 3 E (t) 0.90 3 Assign the peaks appropriately in your data section (start by drawing the compound and labeling the relevant protons AE. Keep in mind that proton signals may run together if. March 10, 2021. [36] PubMed. Effect of olive oil phenols on the production of inflammatory mediators in freshly isolated human monocytes. National Center for Biotechnology Information. March 7, 2013. [37] ChemicalBook. 1-Heptanol(111-70-6) 13C NMR spectrum. (No date available).

Sources

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid (CAS 366-77-8)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Intermediate in Pharmaceutical Science

3-(4-Fluorobenzoyl)propionic acid, with the CAS Registry Number 366-77-8, is a carboxylated aromatic ketone of significant interest to the scientific community, particularly those in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling procedures, tailored for researchers and industry professionals. Its prominence stems from its role as a crucial metabolite of the widely used antipsychotic drug, haloperidol, and as a versatile building block in the synthesis of complex pharmaceutical compounds.[1] The incorporation of a fluorine atom imparts unique physicochemical properties that are highly sought after in modern medicinal chemistry, often enhancing metabolic stability and target binding affinity.

Physicochemical Properties: A Quantitative Overview

The inherent characteristics of 3-(4-Fluorobenzoyl)propionic acid are pivotal to its application and handling. The following table summarizes its key physical and chemical properties.

PropertyValueSource(s)
CAS Number 366-77-8[1]
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 100-102 °C
Boiling Point 374.4 °C (Predicted)
Solubility Insoluble in water. Soluble in chloroform and methanol.
pKa 4.50 (Predicted)

Spectroscopic Profile

Detailed spectroscopic data is essential for the unambiguous identification and quality control of 3-(4-Fluorobenzoyl)propionic acid.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl, carboxylic acid, and aromatic carbons.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl (C=O) and hydroxyl (O-H) functional groups.

Applications in Drug Development and Research

The utility of 3-(4-Fluorobenzoyl)propionic acid is multifaceted, primarily centered around its roles as a drug metabolite and a synthetic intermediate.

Metabolite of Haloperidol

3-(4-Fluorobenzoyl)propionic acid is a well-documented metabolite of haloperidol, a potent antipsychotic agent. The metabolic transformation involves the N-dealkylation of haloperidol, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP3A. Understanding this metabolic pathway is crucial for pharmacokinetic and pharmacodynamic studies of haloperidol, as the presence and concentration of its metabolites can influence its efficacy and side-effect profile.

Metabolic Pathway of Haloperidol to 3-(4-Fluorobenzoyl)propionic Acid

haloperidol_metabolism Haloperidol Haloperidol FBPA 3-(4-Fluorobenzoyl)propionic Acid (FBPA) Haloperidol->FBPA N-dealkylation (CYP3A mediated)

Caption: Metabolic conversion of Haloperidol to FBPA.

Key Building Block in Synthesis

The chemical structure of 3-(4-Fluorobenzoyl)propionic acid, featuring both a ketone and a carboxylic acid functional group, makes it a valuable precursor in organic synthesis. It serves as a key starting material or intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the fluorophenyl moiety is particularly advantageous, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[1][4]

Synthesis of 3-(4-Fluorobenzoyl)propionic Acid: A Practical Approach

The most common and industrially scalable method for the synthesis of 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for similar acylation reactions and provides a reliable method for the laboratory-scale synthesis of the title compound.[5][6][7]

Materials:

  • Fluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, thiophene-free benzene (or another suitable solvent like dichloromethane)

  • Hydrochloric acid (HCl)

  • Water

  • Sodium hydroxide (NaOH)

  • Methylene chloride (for extraction)

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride and dry benzene.

  • Addition of Catalyst: While stirring, carefully add powdered anhydrous aluminum chloride in portions. The reaction is exothermic and will evolve hydrogen chloride gas, so proper ventilation is crucial.

  • Reaction: Heat the mixture to reflux with continued stirring for approximately 30-45 minutes.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add water to quench the reaction.

  • Work-up: Remove the excess benzene by steam distillation. Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the crude product.

  • Extraction and Purification: The product can be further purified by extraction into an organic solvent like methylene chloride, followed by back-extraction into an aqueous sodium hydroxide solution. The aqueous layer is then re-acidified to precipitate the purified 3-(4-Fluorobenzoyl)propionic acid. The final product can be collected by filtration, washed with water, and dried.

Workflow for the Synthesis of 3-(4-Fluorobenzoyl)propionic Acid

synthesis_workflow start Start reactants Fluorobenzene + Succinic Anhydride + Anhydrous AlCl₃ start->reactants reaction Friedel-Crafts Acylation (Reflux) reactants->reaction quench Quenching (Ice water) reaction->quench workup Work-up (Acidification & Precipitation) quench->workup purification Purification (Extraction & Recrystallization) workup->purification product 3-(4-Fluorobenzoyl)propionic Acid purification->product

Caption: Friedel-Crafts synthesis workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-Fluorobenzoyl)propionic acid.

  • Hazard Identification: This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask is recommended when handling the powder form.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation in the work area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[8]

Commercial Suppliers

3-(4-Fluorobenzoyl)propionic acid is commercially available from a number of chemical suppliers. The following table provides a non-exhaustive list of potential vendors.

SupplierWebsite
Sigma-Aldrich (Merck)
Thermo Fisher Scientific
TCI America
ChemScene
BLD Pharm
Arctom[Link]
Nanjing Bike Biotechnology[Link]

Conclusion

3-(4-Fluorobenzoyl)propionic acid (CAS 366-77-8) is a compound of considerable utility in the pharmaceutical sciences. Its role as a metabolite of haloperidol provides valuable insights for clinical pharmacology, while its properties as a fluorinated building block make it a key component in the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

  • PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved January 27, 2026, from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 27, 2026, from [Link]

  • GSRS. (n.d.). 3-(4-FLUOROBENZOYL)PROPANOIC ACID. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved January 27, 2026, from [Link]

Sources

An Investigative Whitepaper on the Putative Mechanism of Action of 1-Hepten-4-OL in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The following technical guide addresses the topic of the mechanism of action of 1-Hepten-4-OL. It is critical to inform the reader from the outset that, as of the date of this publication, there is a significant absence of peer-reviewed scientific literature and experimental data concerning the biological activities of this specific molecule. To navigate this knowledge gap while still providing a valuable and scientifically-grounded framework for researchers, this document adopts an investigative approach. We will introduce Terpinen-4-ol, a well-researched structural analog of this compound, as a surrogate model. By detailing the established mechanisms of Terpinen-4-ol, we will construct a series of hypotheses and propose a comprehensive research program to elucidate the potential biological functions of this compound. This whitepaper is therefore intended not as a summary of known facts, but as a roadmap for discovery.

Introduction: A Molecule of Interest and a Path Forward

This compound is a seven-carbon unsaturated alcohol. Its chemical structure, characterized by a hydroxyl group at the fourth carbon and a terminal double bond, suggests potential for biological activity due to its moderate lipophilicity and the presence of a reactive hydroxyl group. However, a thorough review of scientific databases reveals a lack of studies investigating its interactions with biological systems.

In contrast, Terpinen-4-ol, a monoterpene alcohol and the primary active constituent of tea tree oil, has been the subject of extensive research. Its structural similarity to this compound, particularly the presence of a tertiary alcohol group, provides a logical basis for forming testable hypotheses regarding the latter's potential bioactivities. Terpinen-4-ol is known to possess potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document will leverage the known mechanisms of Terpinen-4-ol to propose a structured, multi-pronged research plan to uncover the potential therapeutic relevance of this compound.

Chemical Structures:

G cluster_0 This compound cluster_1 Terpinen-4-ol 1h4o 1h4o t4o t4o

Caption: Comparative structures of this compound and its structural analog, Terpinen-4-ol.

Hypothesized Biological Activities of this compound

Based on the well-documented activities of Terpinen-4-ol, we hypothesize that this compound may exhibit similar effects in the following key areas:

Putative Anti-Inflammatory Effects

Terpinen-4-ol has been shown to modulate the inflammatory response by suppressing the production of pro-inflammatory cytokines and other mediators.[1][3] Specifically, it can diminish the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, IL-8, and IL-10 by lipopolysaccharide (LPS)-activated monocytes.[1][3][4] This effect is believed to be mediated, in part, through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] More recently, it has been demonstrated that Terpinen-4-ol can inhibit mTOR phosphorylation, which in turn promotes glutamine metabolism and increases oxidative phosphorylation, thereby suppressing LPS-induced inflammatory responses in macrophages.[6]

Hypothesis 1: this compound will exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in activated immune cells through the modulation of NF-κB, MAPK, and mTOR signaling pathways.

Potential for Anticancer Activity

The anticancer effects of Terpinen-4-ol are well-documented across various cancer cell lines, including colorectal, pancreatic, and glioblastoma cells.[1] Its primary mechanism of action is the induction of apoptosis, or programmed cell death.[7] Terpinen-4-ol has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][8] Key events include the activation of caspases 3 and 9, an increase in the Bax/Bcl-2 ratio, and the cleavage of poly(ADP-ribose) polymerase (PARP).[9] Furthermore, its pro-apoptotic effects have been linked to the generation of reactive oxygen species (ROS) and the activation of the tumor suppressor protein p53.[10]

Hypothesis 2: this compound will induce apoptosis in cancer cells by triggering the intrinsic and/or extrinsic pathways, mediated by caspase activation, ROS production, and p53 modulation.

Predicted Antimicrobial and Antibiofilm Activity

Terpinen-4-ol is a potent antimicrobial agent against a broad spectrum of bacteria and fungi.[11][12] Its lipophilic nature allows it to partition into and disrupt the cytoplasmic membranes of microorganisms, leading to increased membrane fluidity and permeability.[11] This disruption results in the leakage of essential ions and cellular contents, ultimately causing cell death.[13] Terpinen-4-ol has also been shown to interfere with bacterial cell wall synthesis and inhibit biofilm formation.[14]

Hypothesis 3: this compound, due to its amphipathic nature, will possess antimicrobial activity by compromising the integrity of microbial cell membranes and walls, and will inhibit biofilm formation.

Proposed Experimental Workflows

To systematically investigate the hypothesized bioactivities of this compound, the following experimental workflows are proposed.

Workflow for Assessing Anti-Inflammatory Activity

This workflow is designed to determine if this compound can modulate the inflammatory response in a cellular model.

G cluster_assays Assays start RAW 264.7 Macrophages Culture treat Treat with this compound (various conc.) ± LPS (1 µg/mL) start->treat incubate Incubate for 24 hours treat->incubate viability Cell Viability (MTT Assay) incubate->viability elisa Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) incubate->elisa wb Western Blot Analysis (p-NF-κB, p-p38, p-mTOR) incubate->wb data Data Analysis & Interpretation viability->data elisa->data wb->data

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 96-well (for MTT) and 6-well (for ELISA and Western blot) plates. Once confluent, pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Subsequently, stimulate with LPS (1 µg/mL) for 24 hours. Include vehicle and LPS-only controls.

  • MTT Assay: Assess cell viability to determine non-toxic concentrations of this compound.

  • ELISA: Collect cell culture supernatants and quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Western Blotting: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins such as NF-κB p65, p38 MAPK, and mTOR.

Workflow for Evaluating Anticancer Potential

This workflow aims to determine if this compound can induce apoptosis in a cancer cell line.

G cluster_assays Apoptosis Assessment start HCT116 Colorectal Cancer Cells Culture treat Treat with this compound (e.g., 0.005% - 0.1%) start->treat incubate Incubate for 48 hours treat->incubate viability Cell Proliferation (WST-8 Assay) incubate->viability facs Apoptosis Analysis (FACS) (Annexin V/PI Staining) incubate->facs caspase Caspase-3/7 Activity Assay incubate->caspase ros ROS Detection (DHE Staining) incubate->ros wb Western Blot (PARP, Caspase-9, p53, Bax, Bcl-2) incubate->wb data Data Analysis & Interpretation viability->data facs->data caspase->data ros->data wb->data

Caption: Workflow for assessing the pro-apoptotic activity of this compound.

Detailed Protocol:

  • Cell Culture: Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium with 10% FBS.

  • Treatment: Seed cells and treat with a dose range of this compound (e.g., based on preliminary toxicity screens) for 48 hours.

  • Proliferation Assay: Measure cell proliferation using a WST-8 assay to determine the IC50 value.

  • Apoptosis Analysis by FACS: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

  • Caspase Activity: Use a luminescent or fluorescent substrate-based assay to measure the activity of executioner caspases-3 and -7.

  • ROS Detection: Use a fluorescent probe like Dihydroethidium (DHE) and analyze via flow cytometry or fluorescence microscopy to measure intracellular ROS levels.[10]

  • Western Blotting: Analyze cell lysates for cleavage of PARP and caspase-9, and for changes in the expression levels of p53, Bax, and Bcl-2.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytokine Suppression Data

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control15 ± 425 ± 710 ± 3
LPS (1 µg/mL)2500 ± 1504000 ± 200800 ± 50
LPS + this compound (10 µM)1800 ± 1203100 ± 180600 ± 40
LPS + this compound (50 µM)900 ± 801500 ± 100300 ± 25

Table 2: Hypothetical Anticancer Activity Data

Treatment Group% Apoptotic Cells (Annexin V+)Relative Caspase-3/7 ActivityRelative ROS Levels
Vehicle Control5 ± 1.51.0 ± 0.11.0 ± 0.2
This compound (IC50)45 ± 5.03.5 ± 0.42.8 ± 0.3
This compound (2x IC50)70 ± 6.25.8 ± 0.64.5 ± 0.5

Putative Signaling Pathways

The following diagrams illustrate the signaling pathways hypothesized to be modulated by this compound, based on the known mechanisms of Terpinen-4-ol.

G cluster_inflammation Putative Anti-Inflammatory Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb mapk MAPK Activation tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mapk->cytokines h4ol This compound h4ol->nfkb h4ol->mapk

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

G cluster_apoptosis Putative Pro-Apoptotic Pathway h4ol This compound ros Mitochondrial ROS h4ol->ros p53 p53 Activation h4ol->p53 mito Mitochondrial Permeability ↑ ros->mito bax ↑ Bax / ↓ Bcl-2 p53->bax bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This whitepaper has outlined a scientifically-grounded, hypothesis-driven approach to investigate the mechanism of action of this compound, a molecule for which no biological data currently exists. By leveraging the extensive knowledge of its structural analog, Terpinen-4-ol, we have proposed a series of targeted experiments focusing on its potential anti-inflammatory, anticancer, and antimicrobial properties. The successful execution of the proposed workflows would provide the first crucial insights into the biological activity of this compound and establish a foundation for its potential development as a therapeutic agent. Positive results from these in vitro studies would warrant progression to more complex models, including in vivo efficacy and toxicology studies, to fully characterize its pharmacological profile.

References

  • Yadav, E., & Rao, R. (n.d.). A PROMISING BIOACTIVE COMPONENT TERPINEN-4-OL: A REVIEW. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Zhang, N., et al. (2024). Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism. Metabolites, 14(6), 349. Retrieved from [Link]

  • Intorasoot, A., et al. (2022). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Antibiotics, 11(6), 807. Retrieved from [Link]

  • Prerna, et al. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org. Retrieved from [Link]

  • Hart, P. H., et al. (2000). Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes. Inflammation Research, 49(11), 619-626. Retrieved from [Link]

  • Rahman, M. A., et al. (2023). Terpinen-4-ol, A volatile terpene molecule, extensively electrifies the biological systems against the oxidative stress-linked pathogenesis. Biomedicine & Pharmacotherapy, 167, 115591. Retrieved from [Link]

  • Mondello, F., et al. (2006). In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species. BMC Infectious Diseases, 6, 158. Retrieved from [Link]

  • Kuriyama, N., et al. (2019). Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species. Oncology Reports, 42(4), 1535-1544. Retrieved from [Link]

  • Nogueira, M. N. M., et al. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. Inflammation Research, 63(9), 769-778. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2022). Terpinen-4-ol induces apoptosis and antiproliferation in glioblastoma cells via modulation of p53 and VEGF. Future Oncology, 18(33), 3697-3708. Retrieved from [Link]

  • de Macêdo, A. C. S., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(13), 2963. Retrieved from [Link]

  • Wei, Z., et al. (2021). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Frontiers in Microbiology, 12, 693248. Retrieved from [Link]

  • Nogueira, M. N. M., et al. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. ResearchGate. Retrieved from [Link]

  • Arozal, W., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS ONE, 11(6), e0156540. Retrieved from [Link]

  • Wu, C. S., et al. (2011). Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo. Evidence-Based Complementary and Alternative Medicine, 2011, 818261. Retrieved from [Link]

  • Nogueira, M. N. M., et al. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. Inflammation Research, 63(9), 769-778. Retrieved from [Link]

  • Tsai, C. W., et al. (2011). Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol. Journal of Agricultural and Food Chemistry, 59(12), 6439-6446. Retrieved from [Link]

  • de Macêdo, A. C. S., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. ResearchGate. Retrieved from [Link]

  • Wei, Z., et al. (2021). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Frontiers in Microbiology, 12, 693248. Retrieved from [Link]

  • Yuseri, M. N. A. N., et al. (2022). Terpinen-4-ol induces apoptosis in combination with targeted therapy. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to 1-Hepten-4-ol: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hepten-4-ol, a secondary allylic alcohol with the chemical formula C7H14O, represents a versatile building block in organic synthesis.[1] Its structure, featuring both a terminal alkene and a hydroxyl group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, from its likely historical first synthesis using foundational organometallic reactions to modern, more sophisticated synthetic approaches. Furthermore, it explores the potential applications of this and structurally related unsaturated alcohols in the realm of drug discovery and development, offering insights for researchers in the pharmaceutical sciences.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name hept-1-en-4-olPubChem[1]
CAS Number 3521-91-3PubChem[1]
Molecular Formula C7H14OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
Boiling Point 151.00 to 153.00 °C @ 760.00 mm HgThe Good Scents Company
Appearance Colorless clear liquid (est.)The Good Scents Company
Solubility Soluble in alcohol; water, 5435 mg/L @ 25 °C (est)The Good Scents Company

A Historical Perspective on the Synthesis of this compound: The Advent of the Grignard Reaction

While a definitive publication detailing the very first synthesis of this compound is not readily apparent in the historical chemical literature, its synthesis can be confidently placed within the context of the development of the Grignard reaction. Discovered by François Auguste Victor Grignard in 1900, this Nobel Prize-winning reaction revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds. The reaction of an organomagnesium halide (Grignard reagent) with an aldehyde or ketone to produce a secondary or tertiary alcohol, respectively, quickly became a cornerstone of synthetic organic chemistry.

The most logical and classical approach to the synthesis of this compound is the reaction of a propylmagnesium halide with acrolein (prop-2-enal), an α,β-unsaturated aldehyde. This reaction exemplifies a 1,2-addition, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.

The Grignard Reaction: A Foundational Synthetic Protocol

The preparation of this compound via the Grignard reaction is a testament to the enduring utility of this century-old method. The causality behind this experimental choice lies in the inherent polarity of the carbon-magnesium bond, which renders the carbon atom highly nucleophilic and capable of attacking the electron-deficient carbonyl carbon of acrolein.

Experimental Protocol: Classical Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Acrolein (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating and then proceeds exothermically.

  • Addition to Acrolein: The freshly prepared propylmagnesium bromide solution is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional hour at room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Diagram 1: Grignard Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Propylmagnesium Bromide Propylmagnesium Bromide Grignard Addition Grignard Addition Propylmagnesium Bromide->Grignard Addition Acrolein Acrolein Acrolein->Grignard Addition This compound This compound Grignard Addition->this compound

Caption: Classical synthesis of this compound.

Modern Synthetic Methodologies

While the Grignard reaction remains a viable route, modern organic synthesis often demands higher levels of selectivity, particularly stereoselectivity. The synthesis of specific enantiomers of chiral alcohols is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological activities.

Stereoselective Synthesis

The development of chiral catalysts and reagents has enabled the asymmetric synthesis of allylic alcohols. For this compound, this would involve the enantioselective addition of a propyl group to acrolein or a related prochiral starting material.

Example of a Modern Approach: Catalytic Asymmetric Addition

While a specific, widely adopted protocol for the asymmetric synthesis of this compound is not prominently featured in the literature, the general principles of asymmetric organometallic additions to aldehydes can be applied. For instance, the use of chiral ligands in conjunction with organozinc or other organometallic reagents can induce high levels of enantioselectivity.

Diagram 2: Conceptual Asymmetric Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_outcome Outcome Prochiral Aldehyde Prochiral Aldehyde Asymmetric Addition Asymmetric Addition Prochiral Aldehyde->Asymmetric Addition Organometallic Reagent Organometallic Reagent Organometallic Reagent->Asymmetric Addition Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Addition Enantioenriched this compound Enantioenriched this compound Asymmetric Addition->Enantioenriched this compound

Caption: Asymmetric synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

Unsaturated aliphatic alcohols, including this compound and its analogs, are of interest to the pharmaceutical industry due to their potential biological activities and their utility as synthetic intermediates.[2] While direct therapeutic applications of this compound are not widely documented, its structural motifs are present in various bioactive molecules.

Role as a Synthetic Building Block

The dual functionality of this compound (alkene and alcohol) makes it a versatile synthon for the construction of more complex molecular architectures.

  • The Hydroxyl Group: Can be oxidized to a ketone, etherified, or esterified, providing a handle for further functionalization or for linking to other molecular fragments.

  • The Alkene Group: Can undergo a variety of reactions, including hydrogenation, epoxidation, dihydroxylation, and metathesis, allowing for the introduction of new stereocenters and functional groups.

These transformations are fundamental in the synthesis of natural products and their analogs, many of which serve as leads in drug discovery.

Potential Biological Activity of Related Structures

While specific studies on the biological activity of this compound are limited, research on other unsaturated alcohols has revealed a range of biological effects. For example, certain unsaturated alcohols exhibit antimicrobial, anti-inflammatory, and insect pheromonal activities.[2] This suggests that this compound and its derivatives could be explored for similar properties.

The lipophilic nature of the heptenyl chain combined with the polar hydroxyl group gives the molecule an amphiphilic character, which could influence its interaction with biological membranes and protein targets.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesSource
¹H NMR Signals corresponding to vinylic protons, the proton on the carbon bearing the hydroxyl group, and aliphatic protons.PubChem[1]
¹³C NMR Resonances for the sp² carbons of the double bond, the carbon attached to the hydroxyl group, and the sp³ carbons of the alkyl chain.PubChem[1]
IR Spectroscopy Characteristic broad absorption for the O-H stretch of the alcohol and sharp peaks for the C=C stretch of the alkene.PubChem[1]
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.PubChem[1]

Conclusion

This compound, while a seemingly simple molecule, embodies a rich history of synthetic organic chemistry and holds potential for future applications, particularly in the synthesis of complex molecules for drug discovery. Its preparation via the Grignard reaction is a classic example of carbon-carbon bond formation that has been a mainstay of organic synthesis for over a century. Modern advancements now offer the potential for its stereoselective synthesis, a critical consideration for the development of chiral pharmaceuticals. As the demand for novel molecular scaffolds continues to grow in the pharmaceutical industry, the utility of versatile building blocks like this compound will undoubtedly continue to be explored.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19040, this compound. [Link].

  • Cheméo. Chemical Properties of this compound (CAS 3521-91-3). [Link].

  • The Good Scents Company. This compound. [Link].

  • Organic Syntheses. Allyl alcohol. [Link].

  • Patočka, J., & Kuča, K. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 154-163. [Link].

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Hepten-4-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Hepten-4-ol (CAS: 3521-91-3) is a valuable secondary alcohol characterized by its unique chemical structure, featuring both a hydroxyl group and a terminal alkene.[1] This bifunctionality makes it a versatile intermediate in organic synthesis and a component in the formulation of fragrances and flavorings. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The chosen synthetic route is the Grignard reaction, a robust and highly reliable method for carbon-carbon bond formation.[2] Specifically, this protocol details the reaction between allylmagnesium bromide and butanal.

The core of this synthesis rests on the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.[3] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a reproducible and successful synthesis.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism of Action:

The Grignard reaction proceeds via a two-step mechanism.[4]

  • Nucleophilic Addition: The Grignard reagent, allylmagnesium bromide, is a potent nucleophile and a strong base.[2] The carbon atom bonded to the magnesium possesses significant carbanionic character and attacks the electrophilic carbonyl carbon of butanal. This addition breaks the pi bond of the carbonyl group, forming a tetravalent magnesium alkoxide intermediate.[5] This step is the key carbon-carbon bond-forming event.

  • Protonation (Work-up): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The magnesium alkoxide intermediate is protonated to yield the final product, this compound, and water-soluble magnesium salts.[6]

Experimental Protocol

This protocol is divided into two main stages: the in situ preparation of the allylmagnesium bromide Grignard reagent and the subsequent reaction with butanal.

Materials and Equipment
Chemicals CAS No. Molecular Weight ( g/mol ) Notes
Magnesium Turnings7439-95-424.31Must be dry. Activate if necessary.
Allyl Bromide106-95-6120.99Corrosive, lachrymator. Handle in a fume hood.
Butanal (Butyraldehyde)123-72-872.11Flammable, irritant. Freshly distilled is preferred.
Anhydrous Diethyl Ether60-29-774.12Extremely flammable. Must be anhydrous.
Saturated NH₄Cl (aq)12125-02-953.49Quenching agent.
Anhydrous MgSO₄7487-88-9120.37Drying agent.
Iodine7553-56-2253.81For activating magnesium.

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Reagent Stoichiometry
Reagent M ( g/mol ) Amount Moles Equivalents
Magnesium Turnings24.313.90 g0.1601.2
Allyl Bromide120.9916.2 g (11.8 mL)0.1341.0
Butanal72.119.65 g (12.0 mL)0.1341.0
Anhydrous Diethyl Ether74.12~200 mL--
Step-by-Step Procedure

Part A: Preparation of Allylmagnesium Bromide

  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry all glassware under a vacuum and cool under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Magnesium Activation: Place the magnesium turnings (3.90 g) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed; this helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.

  • Initiation: Add 50 mL of anhydrous diethyl ether to the flask. Prepare a solution of allyl bromide (16.2 g) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add approximately 5-10 mL of the allyl bromide solution to the stirring magnesium suspension.

  • Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubble formation, and a gentle refluxing of the ether. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the reflux; use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, continue stirring the gray-black mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted.

Part B: Synthesis of this compound

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice-water bath. Prepare a solution of butanal (9.65 g) in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the butanal solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. A white precipitate (the magnesium alkoxide) will form.[8]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching: Cool the reaction flask again in a large ice-water bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via the dropping funnel to quench the reaction. This step is exothermic and may produce gas; controlled addition is critical. Stir until the precipitated salts are mostly dissolved, and two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic layers. Wash with 50 mL of saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Safety Precautions
  • Grignard Reagents: Are highly reactive with water, alcohols, and other protic sources.[7] All glassware and reagents must be scrupulously dry. The reaction is exothermic and should be conducted with cooling available.

  • Diethyl Ether: Is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood away from ignition sources.

  • Allyl Bromide: Is a corrosive lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Butanal: Is a flammable liquid and an irritant. Avoid inhalation and skin contact.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product analysis.

SynthesisWorkflow cluster_setup Preparation cluster_grignard Grignard Formation cluster_synthesis Alcohol Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Flame-Dry Glassware (Inert Atmosphere) Mg_Activation 2. Activate Mg Turnings (Iodine Catalyst) Setup->Mg_Activation Initiation 3. Initiate Reaction (Allyl Bromide + Ether) Mg_Activation->Initiation Addition_1 4. Dropwise Addition of Allyl Bromide Initiation->Addition_1 Reflux 5. Complete Reaction (Stirring) Addition_1->Reflux Cooling 6. Cool Grignard Reagent (Ice Bath) Reflux->Cooling Addition_2 7. Dropwise Addition of Butanal Cooling->Addition_2 Stirring 8. Stir at RT Addition_2->Stirring Quench 9. Quench with NH4Cl(aq) Stirring->Quench Extract 10. Ether Extraction Quench->Extract Dry 11. Dry (MgSO4) & Filter Extract->Dry Purify 12. Vacuum Distillation Dry->Purify Characterization 13. Characterize Product (NMR, IR, GC-MS) Purify->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Property Expected Value
Appearance Colorless liquid
Molecular Formula C₇H₁₄O[9]
Molecular Weight 114.19 g/mol [9]
Boiling Point ~159-161 °C (at 760 mmHg), ~70-72 °C (at 20 mmHg)
¹H NMR Expect signals corresponding to vinyl protons (~5.8 ppm, ~5.0 ppm), the carbinol proton (-CHOH, ~3.6 ppm), and aliphatic protons.
¹³C NMR Expect signals for the alkene carbons (~135 ppm, ~117 ppm), the carbinol carbon (~70 ppm), and aliphatic carbons.
IR Spectroscopy Broad O-H stretch (~3350 cm⁻¹), C=C stretch (~1640 cm⁻¹), C-O stretch (~1050 cm⁻¹).[1]
Expected Yield 65-75%

References

  • Organic Syntheses. (n.d.). 4-penten-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3521-91-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19040, this compound. Retrieved from [Link]

  • Molbase. (n.d.). 1-hepten-4-one. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Fang, Y., & Hsung, R. P. (2012). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Molecules, 17(5), 5821–5867.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-pentyn-1-ol. Retrieved from [Link]

  • Quora. (2014, July 6). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition? Retrieved from [Link]

  • Brainly. (2023, April 26). A Grignard reaction of n-butylmagnesium bromide with acetone would produce:. Retrieved from [Link]

  • Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-4-hepten-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • Google Patents. (n.d.). EP0152757B1 - Preparation of terpinen-4-ol.
  • Google Patents. (n.d.). US5057644A - Process for the purification of alpha olefins.
  • Organic Syntheses. (n.d.). 3-ETHYL-1-HEXYNE. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The reaction of sec-butylmagnesium bromide with formaldehyde followed by hydrolysis yields?. Retrieved from [Link]

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The Selective Oxidation of 1-Hepten-4-ol to 1-Hepten-4-one: A Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of the secondary allylic alcohol, 1-hepten-4-ol, to the corresponding α,β-unsaturated ketone, 1-hepten-4-one. The synthesis of α,β-unsaturated ketones is a cornerstone of modern organic chemistry, particularly within the realm of medicinal chemistry and drug development, where this motif is a key pharmacophore in a variety of bioactive molecules. This document explores three widely employed oxidation methodologies: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Jones oxidation. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and a critical evaluation of its advantages and disadvantages. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to select and execute the most appropriate synthetic strategy for their specific research needs, ensuring high-yield, selective, and reproducible results.

Introduction: The Significance of α,β-Unsaturated Ketones in Drug Discovery

The α,β-unsaturated ketone moiety is a prevalent structural feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. These compounds are associated with diverse medicinal properties and can act as cytotoxic agents that affect mitochondrial function.[1] The electrophilic nature of the β-carbon in the conjugated system makes these molecules susceptible to Michael addition by biological nucleophiles, such as cysteine residues in proteins. This reactivity allows for the covalent modification of target enzymes and receptors, a mechanism of action that is increasingly being exploited in the design of targeted therapeutics, including anti-cancer and anti-inflammatory agents.

The selective synthesis of α,β-unsaturated ketones, such as 1-hepten-4-one, from their corresponding allylic alcohols is therefore a critical transformation in the synthesis of potential drug candidates. The challenge lies in achieving this oxidation with high selectivity, avoiding side reactions such as isomerization or oxidation of the double bond, and under conditions that are compatible with other functional groups that may be present in complex molecules. This guide will provide detailed protocols for three distinct and powerful methods to achieve this transformation.

Overview of Synthetic Strategies

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. However, the presence of a proximate double bond in an allylic alcohol like this compound necessitates the use of mild and selective oxidizing agents to prevent unwanted side reactions. This guide will focus on three such methods:

  • Swern Oxidation: A chromium-free method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions. It is known for its mildness and high yields.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, offering a metal-free and often faster alternative to many other methods, proceeding under neutral pH at room temperature.

  • Jones Oxidation: A classic method using a solution of chromium trioxide in sulfuric acid and acetone. While a strong oxidant, it can be controlled to selectively oxidize allylic alcohols.

The choice of method will depend on several factors, including the scale of the reaction, the presence of other sensitive functional groups, and considerations regarding reagent toxicity and waste disposal.

Comparative Analysis of Oxidation Methods

To aid in the selection of the most appropriate protocol, the following table summarizes the key features of each oxidation method.

FeatureSwern OxidationDess-Martin Periodinane (DMP) OxidationJones Oxidation
Oxidizing Agent DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane (a hypervalent iodine compound)Chromic Acid (generated from CrO₃ and H₂SO₄)
Reaction Conditions Cryogenic (-78 °C), anhydrousRoom temperature, neutral pH0 °C to room temperature, strongly acidic
Advantages High yields, mild conditions, chromium-free, tolerates many functional groups.[2]Fast reaction times, mild conditions, metal-free, simple work-up.[3]Inexpensive reagents, rapid reaction.[2] Can be selective for allylic alcohols.[4]
Disadvantages Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to water.[5]Reagent is expensive, shock-sensitive and potentially explosive, high molecular weight.[3]Uses a carcinogenic Cr(VI) reagent, strongly acidic conditions, harsh for sensitive substrates.[6]
Typical Solvents Dichloromethane (DCM)Dichloromethane (DCM), ChloroformAcetone
Work-up Aqueous wash to remove salts and byproducts.Quenching with sodium thiosulfate, followed by aqueous wash.[7]Quenching with isopropanol, extraction, and removal of chromium salts.

Detailed Experimental Protocols

Safety Preamble: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Specific hazards are noted within each protocol.

Protocol 1: Swern Oxidation of this compound

This protocol is adapted from standard Swern oxidation procedures and is suitable for the selective oxidation of secondary allylic alcohols.[5][8]

Reaction Scheme:

Figure 1: Swern Oxidation of this compound.

Materials:

  • This compound (1.00 g, 8.76 mmol)

  • Anhydrous Dichloromethane (DCM), 50 mL

  • Anhydrous Dimethyl Sulfoxide (DMSO) (1.37 g, 1.25 mL, 17.5 mmol, 2.0 equiv)

  • Oxalyl chloride (1.67 g, 1.15 mL, 13.1 mmol, 1.5 equiv)

  • Triethylamine (Et₃N) (4.43 g, 6.10 mL, 43.8 mmol, 5.0 equiv)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice and acetone for cooling bath

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DCM (20 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.15 mL) to the cooled DCM.

  • In a separate dry flask, dissolve DMSO (1.25 mL) in anhydrous DCM (5 mL). Add this solution dropwise to the oxalyl chloride solution at -78 °C over 10 minutes. Stir the resulting mixture for 15 minutes.

  • Dissolve this compound (1.00 g) in anhydrous DCM (10 mL) and add this solution dropwise to the reaction mixture at -78 °C over 15 minutes. Stir for an additional 30 minutes at -78 °C.

  • Slowly add triethylamine (6.10 mL) to the reaction mixture. The mixture may become thick. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-hepten-4-one.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ketone.

Causality and Self-Validation: The strict requirement for anhydrous conditions and low temperatures (-78 °C) is critical to prevent side reactions and decomposition of the activated DMSO complex.[9] The formation of a foul-smelling dimethyl sulfide is a positive indicator that the reaction has proceeded. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of complete consumption of the starting material.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol offers a convenient room-temperature alternative to the Swern oxidation.[3][10]

Reaction Scheme:

Figure 2: Dess-Martin Periodinane Oxidation of this compound.

Materials:

  • This compound (1.00 g, 8.76 mmol)

  • Dess-Martin Periodinane (DMP) (4.46 g, 10.5 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM), 40 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g) and anhydrous DCM (40 mL).

  • Add Dess-Martin periodinane (4.46 g) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (40 mL).

  • Pour the mixture into a separatory funnel containing a solution of 10% aqueous sodium thiosulfate (30 mL) and saturated aqueous sodium bicarbonate (30 mL). Shake vigorously for 5-10 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation: DMP is shock-sensitive and should be handled with care.[3] The work-up with sodium thiosulfate is crucial for quenching any remaining DMP and reducing the iodinane byproduct to a more easily removable species.[7] The reaction is typically clean, and the disappearance of the starting alcohol spot on TLC is a reliable indicator of reaction completion.

Protocol 3: Jones Oxidation of this compound

This protocol is a classic method that can be effective for the oxidation of allylic alcohols when performed carefully.[6][11]

Reaction Scheme:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Hepten-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-Hepten-4-OL. It addresses common challenges and provides detailed, field-proven protocols to achieve high purity for this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?

When synthesizing this compound via the Grignard reaction of butanal with an allyl magnesium halide (e.g., allylmagnesium bromide), several impurities are typically present in the crude reaction mixture.[1][2] Understanding these impurities is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: Residual butanal and the organic halide used to prepare the Grignard reagent (e.g., allyl bromide) are common impurities.

  • Grignard Reagent Side Products: The primary side product is typically a result of Wurtz-type coupling of the Grignard reagent with the unreacted organic halide, leading to the formation of 1,5-hexadiene.[3]

  • Solvent and Initiator Residues: The ether solvent (e.g., diethyl ether or THF) used for the Grignard reaction will be present. If an initiator like 1,2-dibromoethane was used to activate the magnesium, trace amounts of its byproducts may also be present.[4]

  • Hydrolysis Products: Any unreacted Grignard reagent will be quenched during the workup to form propene gas and magnesium salts.

Q2: My crude this compound is a yellow-to-brown oil. What causes this discoloration, and how can I remove it?

The discoloration is likely due to polymeric or high-molecular-weight byproducts formed during the synthesis, especially if the reaction temperature was not well-controlled. These impurities can often be removed by column chromatography. A preliminary treatment with activated carbon can also be effective in some cases, but this should be tested on a small scale first to ensure it does not adsorb the desired product.

Q3: I'm concerned about the stability of this compound during purification. What are the main degradation pathways?

As a secondary allylic alcohol, this compound is susceptible to two primary degradation pathways during purification:

  • Dehydration: Under acidic conditions or at elevated temperatures, this compound can undergo dehydration to form a mixture of dienes.[5][6][7] This is a significant concern during distillation if not performed under carefully controlled conditions.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone (1-hepten-4-one).[8][9][10] This is more likely to occur if the compound is exposed to strong oxidizing agents or prolonged exposure to air at high temperatures.

To mitigate these risks, it is crucial to use neutral or slightly basic conditions during workup and purification, and to use the mildest effective temperatures.

Troubleshooting Purification Challenges

Problem Potential Cause Recommended Solution
Low recovery after distillation Product decomposition (dehydration) at high temperatures. Perform the distillation under reduced pressure to lower the boiling point. Ensure the distillation apparatus is free of acidic residues. Consider using a fractional distillation column for better separation from higher boiling impurities.[11][12]
Azeotrope formation with residual water or solvent. Ensure the crude product is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate) before distillation. A Dean-Stark trap can be used to remove water azeotropically if a suitable solvent is present.
Co-elution of impurities during column chromatography Inappropriate solvent system. Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for this compound for good separation. A common starting point is a mixture of hexanes and ethyl acetate.[13][14]
Column overloading. Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Streaking of the product on the TLC plate and column The compound is too polar for the chosen solvent system. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Acidic silica gel causing product decomposition. Deactivate the silica gel by adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.
Product appears to have oxidized to a ketone after purification (confirmed by IR or NMR) Exposure to air at elevated temperatures during distillation. Use an inert atmosphere (e.g., nitrogen or argon) during distillation.[15] Avoid excessive heating.
Use of an oxidizing agent during workup or purification. Ensure all reagents used are free from oxidizing contaminants.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of this compound and identifying any impurities.[16][17]

Instrumentation and Conditions:

Parameter Value
GC Column Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Carrier Gas Helium, constant flow at 1 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MSD Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Mass Range 35-350 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the purified this compound in a volatile solvent such as dichloromethane or diethyl ether.

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram to determine the percentage purity by peak area and identify any impurity peaks by their mass spectra.

Purification by Fractional Distillation under Reduced Pressure

Fractional distillation is effective for separating this compound from non-volatile impurities and some byproducts with significantly different boiling points. Performing the distillation under reduced pressure is crucial to prevent thermal degradation.[11][12]

Workflow for Fractional Distillation:

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis start Crude this compound dry Dry over anhydrous MgSO4 start->dry filter Filter dry->filter setup Assemble fractional distillation apparatus filter->setup vacuum Apply vacuum (e.g., 20 mmHg) setup->vacuum heat Gently heat the distillation flask vacuum->heat collect Collect fractions based on boiling point heat->collect analyze Analyze fractions by TLC or GC-MS collect->analyze combine Combine pure fractions analyze->combine end Pure this compound combine->end

Caption: Workflow for the purification of this compound by fractional distillation.

Step-by-Step Protocol:

  • Drying: Dry the crude this compound over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed. Use a suitable heating mantle and a magnetic stirrer.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Carefully evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Heating and Fraction Collection: Begin heating the distillation flask gently. Discard the initial forerun, which may contain volatile impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to confirm their purity.

  • Combine Pure Fractions: Combine the fractions that meet the desired purity specifications.

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with similar boiling points.[18]

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation tlc Optimize solvent system via TLC pack Pack silica gel column tlc->pack load Load crude sample pack->load elute Elute with optimized solvent system load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end

Sources

Optimizing reaction temperature for 1-Hepten-4-OL synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of 1-Hepten-4-OL. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this important chemical transformation. Here, we will delve into the critical parameter of reaction temperature, providing in-depth, experience-driven guidance to help you overcome common challenges and achieve optimal results.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

The synthesis of this compound, typically achieved through the reaction of an allyl halide with butanal via a Grignard or related organometallic reaction, is highly sensitive to temperature fluctuations. Below, we address specific issues you may encounter and provide actionable solutions centered on temperature optimization.

Q1: My reaction yield is consistently low. What's the first temperature-related parameter I should investigate?

A1: Low yield in the synthesis of this compound is a frequent issue, often directly linked to suboptimal reaction temperature during the formation and subsequent reaction of the Grignard reagent.[1]

Core Causality: The formation of the Grignard reagent (e.g., allylmagnesium bromide) is an exothermic process. If the temperature is too high, side reactions such as Wurtz coupling can occur, where two allyl groups couple together, reducing the amount of Grignard reagent available to react with butanal.[2] Conversely, if the temperature is too low, the reaction may be sluggish or fail to initiate altogether.

Troubleshooting Workflow:

  • Grignard Formation Temperature:

    • Initiation: The reaction between magnesium turnings and allyl bromide in an ethereal solvent (like THF or diethyl ether) often requires a gentle initiation, sometimes with a small crystal of iodine or a brief application of heat.

    • Maintenance: Once initiated, the reaction should be maintained at a controlled temperature, typically between 0°C and 10°C, using an ice bath.[3] This prevents the solvent from boiling and minimizes side reactions.

  • Aldehyde Addition Temperature:

    • The addition of butanal to the freshly prepared Grignard reagent is also highly exothermic. It is crucial to maintain a low temperature (typically -78°C to 0°C) during this step.[4][5] Adding the aldehyde at a higher temperature can lead to the formation of byproducts through enolization of the butanal or other side reactions.[6]

Experimental Protocol: Temperature Screening for Optimal Yield

Parameter Condition A Condition B (Recommended) Condition C
Grignard Formation Temp. Room Temperature (~25°C)0-10°C< 0°C
Butanal Addition Temp. 0°C-78°C (Dry Ice/Acetone)-20°C
Expected Outcome Low yield, significant byproduct formationHigh yield, clean reactionPotentially slow or incomplete reaction
Q2: I'm observing significant amounts of byproducts in my final product mixture. How can temperature manipulation improve selectivity?

A2: The formation of byproducts is a clear indicator that the reaction conditions, particularly temperature, are favoring alternative reaction pathways.

Key Byproducts and Their Temperature Dependence:

  • 1,5-Hexadiene: This is a result of Wurtz coupling of the allyl bromide, which is favored at higher temperatures during the Grignard reagent formation.[2]

  • Aldol Condensation Products: If the butanal is added at too high a temperature, enolization can occur, leading to self-condensation products.

Authoritative Insight: The principle of controlling reaction temperature to enhance selectivity is a cornerstone of organic synthesis. Lowering the temperature generally slows down all reactions but has a more pronounced effect on higher activation energy pathways, which often lead to byproducts. This allows the desired, lower activation energy pathway to dominate.

Troubleshooting Diagram: Temperature Effects on Reaction Pathways

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways High_Temp High Temperature (> 25°C) Byproduct_1 1,5-Hexadiene (Wurtz Coupling) High_Temp->Byproduct_1 Favors Byproduct_2 Aldol Products High_Temp->Byproduct_2 Favors Low_Temp Low Temperature (-78°C to 0°C) Desired_Product This compound (Desired Product) Low_Temp->Desired_Product Strongly Favors Reactants Allyl Grignard + Butanal Reactants->High_Temp Reactants->Low_Temp

Caption: Logical flow of temperature influence on reaction selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the ideal temperature for quenching the reaction?

A: The reaction should be quenched at a low temperature, typically 0°C. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) slowly to the reaction mixture while it is still in an ice bath. Quenching at a higher temperature can lead to the formation of insoluble magnesium hydroxides which can complicate the workup procedure.

Q: Can I use a different solvent, and how will that affect the optimal temperature?

A: While diethyl ether and tetrahydrofuran (THF) are the most common solvents, other ethereal solvents can be used. The choice of solvent will affect the solubility and reactivity of the Grignard reagent. For example, THF has a higher boiling point than diethyl ether, which can allow for a slightly wider range of operating temperatures for the Grignard formation, but the addition of the aldehyde should still be performed at low temperatures.[7] Always consult authoritative sources for solvent-specific temperature recommendations.

Q: My reaction seems to have stalled and is not proceeding to completion. Should I increase the temperature?

A: If the reaction has stalled, a slight and carefully controlled increase in temperature can sometimes help. However, this should be done with caution. Before increasing the temperature, ensure that all reagents are of high purity and that the magnesium has been sufficiently activated. A stalled reaction could also be due to impurities that have quenched the Grignard reagent.[1] If a gentle warming (e.g., allowing the reaction to slowly warm to room temperature) does not restart the reaction, it is often better to start over with fresh reagents and ensure anhydrous conditions.

Q: How can I accurately monitor the internal temperature of my reaction?

A: Accurate temperature monitoring is crucial. Use a low-temperature thermometer or a thermocouple probe that is placed directly into the reaction mixture, ensuring it does not touch the sides of the flask. The external bath temperature is not always an accurate representation of the internal reaction temperature, especially during exothermic additions.

Part 3: Experimental Workflow and Visualization

Step-by-Step Protocol for Temperature-Optimized Synthesis of this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a thermocouple for internal temperature monitoring.

  • Grignard Reagent Formation:

    • Add magnesium turnings to the flask.

    • Add anhydrous diethyl ether or THF.

    • Slowly add a solution of allyl bromide in the chosen solvent via the dropping funnel.

    • Maintain the internal temperature between 0°C and 10°C using an ice bath.[3]

  • Aldehyde Addition:

    • Cool the freshly prepared Grignard reagent to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of butanal in the same solvent via the dropping funnel, ensuring the internal temperature does not rise above -65°C.[4]

  • Warming and Quenching:

    • After the addition is complete, allow the reaction mixture to slowly warm to 0°C.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification:

    • Perform a standard aqueous workup, followed by extraction with an organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography.

Troubleshooting Logic Diagram

G cluster_workflow Troubleshooting Workflow for this compound Synthesis Start Low Yield or Impure Product Check_Grignard_Temp Review Grignard Formation Temp. Start->Check_Grignard_Temp High_Grignard_Temp Temp > 10°C? Check_Grignard_Temp->High_Grignard_Temp Check_Addition_Temp Review Aldehyde Addition Temp. High_Addition_Temp Temp > 0°C? Check_Addition_Temp->High_Addition_Temp High_Grignard_Temp->Check_Addition_Temp No Action_Grignard Action: Maintain 0-10°C with Ice Bath High_Grignard_Temp->Action_Grignard Yes Action_Addition Action: Maintain -78°C with Dry Ice Bath High_Addition_Temp->Action_Addition Yes End Optimized Reaction High_Addition_Temp->End No Action_Grignard->Check_Addition_Temp Action_Addition->End

Caption: A decision-making workflow for troubleshooting temperature-related issues.

This guide provides a foundational understanding of how to leverage temperature control for the successful synthesis of this compound. For further in-depth knowledge, please consult the references below.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3521-91-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363, 4-Hepten-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19040, this compound. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 1-hepten-4-one. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved from [Link]

  • Bray, A. M., Chiefari, D. S., Valerio, R. M., & Maeji, N. J. (1995). Optimization of the Synthesis of Peptide Combinatorial Libraries Using a One-Pot Method. PubMed, 9(1), 43-51. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Retrieved from [Link]

  • Kent, S., & Blanco-Canosa, J. B. (2025, January 8). Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv. [Link]

  • Vo, T. H., & Parrish, D. A. (2025, August 7). Optimization of the Synthesis of 2,4,6,8,10,12-Hexaallyl. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 4-penten-1-ol. Retrieved from [Link]

  • Gilman, H., & McGlumphy, J. H. (1928). The Preparation of Allylmagnesium Bromide. Recueil des Travaux Chimiques des Pays-Bas, 47(4), 418-422.
  • Maroto-Valer, M. M., Tang, Z., & Lu, D. (2018). Optimization of Li4SiO4 synthesis conditions by a solid state method for maximum CO2 capture at high temperature. Journal of Materials Chemistry A, 6(12), 5031-5042. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • NIST. (n.d.). 1-Heptene. Retrieved from [Link]

  • Merrick, J. S., & Gebel, L. (2011). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central, 73(24), 8049-8064. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2019, December 10). Allyl Bromide Preparation. Retrieved from [Link]

  • Rieke, R. D., & Wu, T.-C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(21), 7431-7434.
  • Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Wikipedia. (n.d.). 1-Heptene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10820488, 1-Hepten-5-yn-4-ol. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Hydrogenation of 1-Hepten-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective hydrogenation of 1-hepten-4-ol. This guide is designed for researchers, chemists, and process development scientists. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the catalytic hydrogenation of this valuable unsaturated alcohol. Our goal is to equip you with the knowledge to not only select the optimal catalyst but also to understand the rationale behind your experimental choices, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What is the primary goal in the hydrogenation of this compound, and how does it influence catalyst choice?

The primary objective is typically the chemoselective hydrogenation of the carbon-carbon double bond (C=C) to yield 4-heptanol, without affecting the hydroxyl (-OH) group. This compound is an allylic alcohol, and the main challenge is to saturate the alkene moiety while preventing undesirable side reactions such as hydrogenolysis of the C-O bond, which would lead to the formation of heptane and water.

The choice of catalyst is therefore critical and hinges on achieving high selectivity for the C=C bond over the C-O bond. Catalysts with high activity can sometimes lead to over-reduction or isomerization.

Q2: Which catalysts are most commonly used for this transformation, and what are their relative merits?

Heterogeneous catalysts are overwhelmingly preferred for this type of reaction due to their ease of separation from the reaction mixture, which simplifies workup and allows for catalyst recycling.[1][2] The most common choices are Group 10 metals supported on a high-surface-area material.[3]

Catalyst SystemSupportTypical Loading (w/w)AdvantagesDisadvantages & Mitigation
Palladium on Carbon (Pd/C) Activated Carbon5-10%- High activity for C=C hydrogenation.[4] - Generally good selectivity under mild conditions. - Cost-effective compared to Pt or Rh.- Can cause isomerization of the double bond.[5] - Risk of hydrogenolysis at higher temperatures/pressures. Mitigation: Use lower temperatures (25-50°C) and pressures (1-5 atm H₂).
Platinum(IV) Oxide (PtO₂, Adams' catalyst) None (reduced in situ)1-5%- Highly active catalyst.[6] - Less prone to isomerization than Pd/C.- Higher cost than Pd/C. - Can be less selective and may promote hydrogenolysis under harsh conditions.
Raney® Nickel (Ra-Ni) None (Sponge-like alloy)5-20%- Very cost-effective for large-scale reactions. - High activity for many functional groups.[7]- Non-specific: High risk of reducing the hydroxyl group or causing other side reactions.[7] - Pyrophoric when dry, requiring careful handling.[7] - Generally requires higher pressures and temperatures.
Rhodium on Alumina (Rh/Al₂O₃) Alumina1-5%- Excellent activity at low temperatures and pressures. - Can offer high selectivity.- High cost. - Alumina support can be acidic, potentially catalyzing dehydration side reactions.

Expert Recommendation: For initial screening and general-purpose hydrogenation of this compound, 5% Palladium on Carbon (Pd/C) is the recommended starting point due to its balanced activity, selectivity, and cost.[4][8]

Q3: What is the difference between a heterogeneous and a homogeneous catalyst, and why is heterogeneous preferred here?
  • Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[1] Their main advantage is straightforward separation post-reaction (e.g., by filtration), making them ideal for industrial processes.[2][9]

  • Homogeneous catalysts are soluble in the reaction medium, existing in the same phase as the reactants.[10] They often offer higher selectivity and activity under milder conditions due to well-defined active sites. However, their separation from the product can be difficult and costly.[9]

For the synthesis of 4-heptanol, a relatively simple molecule, the ease of product purification and catalyst recycling offered by heterogeneous systems like Pd/C far outweighs the potential selectivity benefits of a more complex and expensive homogeneous catalyst.

Q4: How does the catalyst support (e.g., carbon, alumina) affect the reaction?

The support material is not merely an inert carrier; it plays a crucial role in the overall performance of the catalyst.[11][12]

  • Surface Area & Porosity: A high surface area, like that of activated carbon, allows for a fine dispersion of metal nanoparticles, maximizing the number of active sites available for the reaction.[3]

  • Metal-Support Interactions: The support can electronically influence the metal particles, altering their catalytic activity and selectivity.[13] For instance, functional groups on a carbon support can anchor the metal particles and prevent them from agglomerating (sintering) during the reaction, which would otherwise lead to deactivation.[14]

  • Acidity/Basicity: Supports like alumina can have acidic sites that may catalyze unwanted side reactions, such as dehydration of the alcohol. Activated carbon is generally neutral and less likely to cause such issues.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the hydrogenation of this compound.

Problem 1: Low or No Conversion

Symptoms: The starting material, this compound, is largely unreacted after the expected reaction time, with little to no hydrogen uptake observed.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The catalyst may be old, have been improperly stored (exposed to air), or poisoned. Palladium catalysts are particularly sensitive to sulfur, halides, and strong bases.

    • Solution: Use fresh, high-quality catalyst from a reputable supplier. Ensure your starting material and solvent are free from potential poisons. Consider a pre-reduction step for the catalyst if using an older batch.

  • Poor Mass Transfer of Hydrogen:

    • Cause: The hydrogen gas is not efficiently reaching the catalyst surface where the reaction occurs.[3] This is common in unstirred or poorly agitated vessels.

    • Solution: Increase the stirring rate to create a vortex that pulls hydrogen from the headspace into the liquid phase. Ensure the reaction vessel has adequate headspace and is being purged and pressurized correctly.

  • Insufficient Hydrogen Pressure:

    • Cause: While the reaction can proceed at atmospheric pressure, the rate may be very slow.

    • Solution: Increase the hydrogen pressure. For a laboratory scale, starting with a balloon of hydrogen (approx. 1 atm) is common, but moving to a Parr shaker or a similar hydrogenation apparatus with 3-5 atm (45-75 psi) of H₂ will significantly increase the reaction rate.

Problem 2: Poor Selectivity - Formation of Heptane or Other Byproducts

Symptoms: GC-MS or NMR analysis of the crude product shows significant amounts of heptane (from hydrogenolysis) or isomerized starting material.

Potential Causes & Solutions:

  • Hydrogenolysis of the C-O Bond:

    • Cause: The reaction conditions are too harsh (high temperature, high pressure), causing the reduction of the hydroxyl group. This is more common with highly active catalysts like Raney Nickel or under acidic conditions.[7]

    • Solution:

      • Reduce the reaction temperature to room temperature (20-25°C).

      • Lower the hydrogen pressure to 1-3 atm.

      • Ensure the reaction medium is neutral. If the catalyst support is acidic, consider adding a non-nucleophilic base in trace amounts.

      • Switch to a more selective catalyst. Pd/C is generally less prone to hydrogenolysis than PtO₂ or Ra-Ni under mild conditions.

  • Isomerization of the Double Bond:

    • Cause: Palladium catalysts can sometimes catalyze the migration of the double bond along the carbon chain before hydrogenation occurs.[5] This can be promoted by higher temperatures.

    • Solution: Keep the reaction temperature low. If isomerization remains a problem, a platinum-based catalyst (PtO₂) might be a better choice as it is often less prone to this side reaction.

Part 3: Visualization of Key Processes

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the desired reaction pathway to 4-heptanol and the major potential side reactions that need to be controlled.

G SM This compound Product 4-Heptanol (Desired Product) SM->Product + H₂ / Catalyst (Selective Hydrogenation) Side1 Heptane (Hydrogenolysis) SM->Side1 + 2H₂ / Catalyst (Over-reduction) Side2 Isomerized Heptenols (e.g., 2-Hepten-4-ol) SM->Side2 Catalyst (Isomerization) Product->Side1 + H₂ / Catalyst (Harsh Conditions) Water H₂O

Caption: Desired hydrogenation pathway and common side reactions.

Troubleshooting Workflow for Low Conversion

This decision tree provides a logical workflow for diagnosing and solving issues of low or incomplete conversion.

G Start Low Conversion Observed CheckCatalyst Is the catalyst fresh and handled properly? Start->CheckCatalyst CheckAgitation Is agitation vigorous? (Vortex visible) CheckCatalyst->CheckAgitation Yes Result1 Replace Catalyst CheckCatalyst->Result1 No CheckPressure Is H₂ pressure sufficient (>1 atm)? CheckAgitation->CheckPressure Yes Result2 Increase Stirring Rate CheckAgitation->Result2 No CheckPoisons Any potential poisons in substrate/solvent? CheckPressure->CheckPoisons Yes Result3 Increase H₂ Pressure (e.g., to 3-5 atm) CheckPressure->Result3 No Result4 Purify Starting Materials CheckPoisons->Result4 Yes Success Problem Solved CheckPoisons->Success No Result1->Success Result2->Success Result3->Success Result4->Success

Sources

Technical Support Center: Solvent Effects on the Reaction Rate of 1-Hepten-4-OL Formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Hepten-4-OL. It provides in-depth technical support, focusing on the critical role of solvent choice in modulating reaction rates and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles that govern success.

Core Principles: Understanding the Reaction Environment

Before troubleshooting, it is essential to grasp the fundamentals of the reaction mechanism and the solvent's integral role. The formation of this compound is typically achieved via the nucleophilic addition of an allyl Grignard reagent, such as allylmagnesium bromide, to butanal.

Q1: What is the fundamental mechanism of this compound formation via a Grignard reaction?

The reaction proceeds in two main stages: nucleophilic addition and acidic workup. The Grignard reagent, which is highly polarized, acts as a potent source of a nucleophilic allyl anion.[1]

  • Nucleophilic Addition: The allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of butanal. This forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. The geometry of the carbonyl carbon changes from sp² to sp³.[1]

  • Acidic Workup: The addition of a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide to yield the final product, this compound.

G Mechanism of this compound Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Butanal Butanal (Electrophile) Alkoxide Magnesium Alkoxide Intermediate Butanal->Alkoxide 1. Nucleophilic    Addition Grignard Allylmagnesium Bromide (Nucleophile) Product This compound Alkoxide->Product 2. Acidic    Workup (H₃O⁺) Salt Mg(OH)Br

Caption: Reaction pathway for this compound synthesis.

Q2: How do solvents fundamentally influence the rate and success of this Grignard reaction?

Solvents are not merely inert media in Grignard reactions; they are critical coordinating ligands. The choice of solvent directly impacts the stability of the Grignard reagent and the overall reaction kinetics.[2][3]

  • Stabilization of the Grignard Reagent: Grignard reagents are complex species that exist in equilibrium (the Schlenk equilibrium) between the RMgX form and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) forms.[4] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential because their oxygen atoms donate lone pairs to the electron-deficient magnesium center. This coordination stabilizes the reagent, keeps it in solution, and prevents it from decomposing.[5]

  • Influence on Reactivity: The degree of solvation affects the nucleophilicity of the Grignard reagent.

    • Polar Aprotic Solvents (Ethers): These are ideal. They stabilize the reagent without destroying it. THF is generally a stronger coordinating agent than diethyl ether, leading to a more soluble and sometimes more reactive Grignard reagent.[5]

    • Polar Protic Solvents (Water, Alcohols): These are incompatible with Grignard reactions.[6] Grignard reagents are extremely strong bases and will be instantly quenched by the acidic protons of these solvents, protonating the allyl group and halting the desired reaction.[7]

  • Effect on Reaction Rate: The solvent polarity can influence the rate by stabilizing the transition state of the nucleophilic addition.[8] An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex.[2] However, the primary rate-determining factor related to the solvent is often its ability to maintain the Grignard reagent's stability and availability.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, with a focus on solvent-related issues.

Issue: Low or No Product Yield

A low yield is one of the most common frustrations in Grignard synthesis.[9] Often, the root cause can be traced back to the solvent system.

Low yields often point to the partial destruction of the Grignard reagent before or during the reaction.

  • Cause 1: Residual Water in the Solvent. This is the most frequent cause of failure. Even trace amounts of water will quench the Grignard reagent. While a bottle of "anhydrous" solvent from a supplier may be dry initially, it can absorb atmospheric moisture over time once opened.[5]

    • Solution: Always use freshly dried solvents. For THF or diethyl ether, this is best accomplished by distilling from a drying agent like sodium metal with benzophenone indicator (which turns deep blue/purple when the solvent is anhydrous and oxygen-free) immediately before use. Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere (Nitrogen or Argon).[10]

  • Cause 2: Peroxide Contamination. Ethers are notorious for forming explosive peroxides over time when exposed to air and light. Peroxides can react with and destroy the Grignard reagent.

    • Solution: Always test your ether for peroxides before use (e.g., with potassium iodide test strips). If peroxides are present, they must be removed by passing the solvent through a column of activated alumina or by treating it with a reducing agent. Distillation from sodium/benzophenone also destroys peroxides.

  • Cause 3: Inadequate Solvation. If using a less-coordinating solvent like diethyl ether, the Grignard reagent might not be fully soluble or stable, especially at lower temperatures.

    • Solution: Consider using THF, which has a higher solvating power for organomagnesium compounds.[5] You can also use a mixture of solvents, such as a co-solvent of toluene/THF, to modulate solubility and reaction temperature.

Yes. If the Grignard reagent never forms, no reaction will occur. The solvent plays a key role here.

  • Cause: The formation of a Grignard reagent is a reaction on the surface of the magnesium metal. The solvent must be able to solvate the newly formed RMgX species, pulling it off the metal surface and exposing fresh magnesium to react with the allyl bromide.[10]

    • Troubleshooting Steps:

      • Confirm Magnesium Activation: The protective magnesium oxide layer on the turnings must be bypassed. Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[11]

      • Ensure Solvent Purity: As mentioned in Q3, wet or peroxidized solvent will prevent the reaction from initiating.

      • Local Concentration: Initiation can be slow. Ensure your initial addition of allyl bromide is to a small volume of solvent directly over the magnesium. Once the reaction initiates (you will see bubbling or a color change), you can begin the slow addition of the remaining reagents.

G Troubleshooting Low Yield start Low / No Product Yield q1 Is Grignard reagent forming? (Check with a test quench/titration) start->q1 q2 Is solvent absolutely dry and peroxide-free? q1->q2 No q4 Is Wurtz coupling (1,5-hexadiene) observed? q1->q4 Yes q3 Is magnesium activated and of good quality? q2->q3 No solv_issue Action: Re-dry and purify solvent immediately before use. q2->solv_issue Yes mg_issue Action: Activate Mg with I₂ or grind turnings. Use fresh Mg. q3->mg_issue Yes q5 Is reaction temperature optimized? q4->q5 No wurtz_issue Action: Prepare Grignard in Et₂O. Consider solvent exchange to THF or use a lower temperature. q4->wurtz_issue Yes temp_issue Action: Run reaction at 0°C or lower to control exotherm and minimize side reactions. q5->temp_issue No

Caption: Decision flowchart for troubleshooting low yield.

Issue: Side Reactions & Impurities

The formation of 1,5-hexadiene is a classic side reaction known as Wurtz coupling. It occurs when a molecule of the Grignard reagent (acting as a nucleophile) attacks the C-Br bond of an unreacted molecule of allyl bromide (acting as an electrophile).

  • Solvent Influence: This side reaction is particularly problematic when preparing allylmagnesium bromide in THF.[12] The higher polarity and coordinating ability of THF can accelerate this undesired coupling.

    • Solution 1 (Solvent Choice): Prepare the allylmagnesium bromide in diethyl ether, where the Wurtz coupling is less pronounced. Once the reagent is formed, you can, if necessary, cannulate it into a separate flask containing the butanal in THF.

    • Solution 2 (Slow Addition): Ensure very slow addition of the allyl bromide to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing the chance of it reacting with the already-formed Grignard reagent.

A sluggish reaction points to issues with reactivity or solubility.

  • Cause 1: Poor Solubility: If using diethyl ether, the magnesium alkoxide intermediate may precipitate from the solution, coating the unreacted aldehyde and preventing further reaction.

    • Solution: Switch to THF or add THF as a co-solvent. Its superior solvating power can keep the intermediates dissolved and the reaction mixture homogeneous, improving the rate.

  • Cause 2: Over-stabilization: While unlikely to be the primary issue with standard ethers, highly coordinating additives could potentially over-stabilize the Grignard reagent, reducing its nucleophilicity and slowing the reaction.

    • Solution: Stick to standard ethereal solvents like THF or Et₂O. Avoid additives unless a specific protocol calls for them. Increasing the reaction temperature (e.g., from 0°C to room temperature) after the initial addition can also help drive the reaction to completion, but must be done cautiously to avoid side reactions.

Data Summary: Solvent Properties and Their Impact

The selection of a solvent is a balance of properties. This table summarizes key parameters for common ethereal solvents used in Grignard reactions.

SolventDielectric Constant (20°C)Boiling Point (°C)Coordinating AbilityExpected Impact on this compound Formation
Diethyl Ether (Et₂O) 4.334.6ModeratePro: Less Wurtz coupling.[12] Con: Lower boiling point limits temperature range; lower solvating power may lead to slower reactions or precipitation.
Tetrahydrofuran (THF) 7.566StrongPro: Excellent solvating power for reagent and intermediates, often leading to faster rates.[5] Con: Promotes Wurtz coupling side reaction.[12]
2-Methyl-THF 6.280StrongPro: Higher boiling point than THF; less prone to peroxide formation. Good alternative to THF.
Cyclopentyl methyl ether (CPME) 4.7106ModeratePro: High boiling point; low peroxide formation; more stable in the presence of acid/base. A greener solvent alternative.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example. All operations must be conducted in a fume hood under an inert atmosphere (N₂ or Ar) using flame-dried glassware.

Materials:

  • Magnesium turnings (1.2 eq)

  • Allyl bromide (1.1 eq)

  • Butanal (1.0 eq)

  • Anhydrous Diethyl Ether (or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Iodine crystal (catalytic)

Procedure:

  • Setup: Place magnesium turnings and a single crystal of iodine in a three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Purge the entire apparatus with inert gas for 10-15 minutes.

  • Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether. Add a small portion (~10%) of the allyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Addition Reaction: Cool the flask containing the allylmagnesium bromide to 0°C using an ice bath. Add a solution of butanal in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates the consumption of butanal.

  • Workup: Cool the reaction mixture again to 0°C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction. A white precipitate will form.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can then be purified by flash column chromatography.

References

[13] Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link] [14] Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link] [15] Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link] [16] Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link] [17] Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link] [18] Cainelli, G., et al. (2001). Solvent and Temperature Effect in Aldol Condensation between the Lithium Enolate of tert-Butyl Acetate and 2-Phenyl Propanal: Enthalpy and Entropy Contribution. Tetrahedron Letters, 42, 7383–7385. (Note: While not a direct match, this source is indicative of general principles of solvent/temp effects in similar reactions). [8] Chemistry LibreTexts. (2019). Factors that Affect Reaction Rates. Retrieved from [Link] [5] Reddit Community. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link] [19] Wu, T. R., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 12(1), 5833. [2] Wikipedia. (n.d.). Solvent effects. Retrieved from [Link] [1] Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link] [4] Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(26), 5729-5735. [9] ChemRxiv. (2021). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. (Note: General principle on the importance of reporting low-yield results). Retrieved from [Link] [20] Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link] [21] Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link] [12] Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Coll. Vol. 8, p.132 (1993); Vol. 66, p.202 (1988). Retrieved from [Link] [22] Holm, T. (2000). Use of Competition Kinetics With Fast Reactions of Grignard Reagents. Journal of Organic Chemistry, 65(5), 1188-1192. [23] PubChem. (n.d.). Allylmagnesium bromide. Retrieved from [Link] [3] ResearchGate. (2021). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link] [24] Reddit Community. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link] [7] Clark, J. (2004). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link] [25] The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Retrieved from [Link] [11] Sciencemadness Discussion Board. (2016). Grignard successes and failures. Retrieved from [Link] [6] Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link] [10] Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link] [26] Science of Synthesis. (n.d.). Allylic Grignard reagents. (Note: General reference for allylic Grignard reagents). [27] ResearchGate. (n.d.). Allyl Magnesium Bromide and Chloride. Retrieved from [Link]

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Validation & Comparative

Kinetic analysis of 1-Hepten-4-OL reactions compared to similar substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Hepten-4-ol, a Bifunctional Substrate of Interest

This compound is a fascinating molecule for kinetic analysis due to its bifunctional nature. It possesses two key reactive sites: a secondary allylic alcohol and a terminal double bond.[1][2] This structure allows it to undergo a variety of transformations, making it a valuable intermediate in organic synthesis. Understanding the kinetics of its reactions is paramount for controlling reaction selectivity, optimizing yields, and designing efficient synthetic routes.

This guide provides an in-depth comparison of the reaction kinetics of this compound with structurally similar substrates. We will explore how the interplay between the hydroxyl and vinyl groups influences reactivity in key transformations such as oxidation, esterification, and reactions at the double bond. The causality behind experimental choices and protocol design will be emphasized to provide researchers with both theoretical grounding and practical insights.

Section 1: Oxidation of the Allylic Alcohol

The oxidation of the secondary alcohol in this compound to the corresponding α,β-unsaturated ketone, 1-hepten-4-one, is a foundational transformation. The reaction kinetics are significantly influenced by the adjacent double bond.

Mechanistic Considerations and Causality

The oxidation of allylic alcohols can proceed via various mechanisms, often involving the abstraction of the hydrogen atom from the carbinol carbon.[3] The presence of the adjacent π-system can stabilize radical or charged intermediates, potentially lowering the activation energy compared to their saturated counterparts. For instance, oxidation catalyzed by cytochrome P450 isoenzymes shows a large primary kinetic isotope effect, indicating that the breaking of the C-H bond is a rate-limiting step.[3]

dot

Oxidation_Mechanism cluster_Process Oxidation Process Heptenol This compound Oxidant [Oxidant] e.g., TEMPO/Cu(I) Heptenol->Oxidant k_allyl Heptanol 4-Heptanol Heptanol->Oxidant k_sat Intermediate Stabilized Intermediate (Allylic System) Oxidant->Intermediate Fast NonStabIntermediate Non-Stabilized Intermediate Oxidant->NonStabIntermediate Slower Ketone 1-Hepten-4-one Intermediate->Ketone Product Formation SatKetone 4-Heptanone NonStabIntermediate->SatKetone Product Formation Note Kinetic Expectation: k_allyl > k_sat Due to electronic stabilization of the reaction intermediate by the adjacent double bond. Experimental_Workflow prep 1. Reaction Setup - Thermostatted Reactor - Inert Atmosphere (N2/Ar) - Stirring add_reagents 2. Reagent Addition - Substrate (this compound) - Solvent - Internal Standard (e.g., Dodecane) prep->add_reagents equilibrate 3. Equilibration - Reach Target Temperature add_reagents->equilibrate initiate 4. Initiation (t=0) - Add Catalyst/Initiating Reagent equilibrate->initiate sampling 5. Timed Sampling - Withdraw Aliquots at Intervals initiate->sampling quench 6. Quenching - Stop Reaction Immediately (e.g., NaHSO3 for oxidations) sampling->quench analysis 7. GC/HPLC Analysis - Quantify Substrate & Product - Normalize to Internal Standard quench->analysis plot 8. Data Processing - Plot [Conc] vs. Time - Determine Initial Rate analysis->plot model 9. Kinetic Modeling - Determine Rate Law & k_obs plot->model

Caption: General experimental workflow for a kinetic study.

Detailed Protocol: Monitoring Reaction Progress by Gas Chromatography (GC)

This protocol is designed to determine the initial rate of reaction.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (or the comparative substrate) of known concentration in a suitable solvent (e.g., acetonitrile, dichloromethane).

    • Prepare a separate stock solution of an internal standard (IS). The IS should be a compound that is stable under the reaction conditions and has a different retention time from all reactants and products (e.g., dodecane, decane).

    • Prepare a stock solution of the catalyst or second reactant.

  • Reaction Setup:

    • To a thermostatted reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add the substrate stock solution and the internal standard stock solution.

    • Allow the solution to stir at the desired reaction temperature for 15-20 minutes to ensure thermal equilibrium.

  • Initiation and Sampling:

    • To initiate the reaction, add the catalyst/reactant solution via syringe. Start a timer immediately (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a quenching agent (e.g., a small amount of saturated sodium bisulfite solution for oxidations, or a dilute acid/base wash for other reactions) and a dilution solvent (e.g., ethyl acetate). This step is critical to stop the reaction and ensure the measured concentrations reflect the reaction time.

  • GC Analysis:

    • Analyze the quenched samples by GC. A typical setup would involve:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms).

      • Injector: Split/splitless injector at a temperature sufficient to vaporize the sample (e.g., 250 °C).

      • Oven Program: A temperature program that provides good separation of the substrate, product, and internal standard peaks (e.g., start at 50 °C, ramp at 10 °C/min to 250 °C).

      • Detector: Flame Ionization Detector (FID), which is sensitive to hydrocarbons.

  • Data Analysis:

    • For each time point, determine the peak areas of the substrate, product, and internal standard.

    • Calculate the response factor of the substrate and product relative to the internal standard using calibration curves.

    • Use the response factors to calculate the concentration of the substrate and product at each time point.

    • Plot the concentration of the substrate versus time. The initial reaction rate is the absolute value of the initial slope of this curve.

    • By varying the initial concentrations of the reactants and measuring the corresponding initial rates, the order of the reaction with respect to each component and the overall rate constant (k) can be determined.

Conclusion

The kinetic behavior of this compound is a product of its dual functionality. Its reactivity is distinct from both simple saturated alcohols and simple alkenes.

  • In oxidation , the allylic nature of the alcohol accelerates the reaction compared to its saturated analog, 4-heptanol, due to electronic stabilization of the intermediate.

  • In esterification , steric hindrance is the dominant factor, causing its reaction rate to be slower than a primary alcohol like 1-heptanol but similar to its saturated counterpart, 4-heptanol.

  • In reactions at the double bond , the hydroxyl group can exert subtle electronic deactivating effects (epoxidation) or introduce competitive binding interactions (hydroformylation), leading to a more complex kinetic profile than observed for 1-heptene.

By systematically comparing this compound to these carefully chosen substrates, researchers can deconstruct the steric and electronic contributions of its functional groups, enabling more precise control over its synthetic transformations.

References

  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19040, this compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 3521-91-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81041, (4E)-hept-4-en-1-ol. Retrieved from [Link]

  • ResearchGate. (2018). A comparative reactivity study of 1-alkene fuels from ethylene to 1-heptene. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic curves for the hydroformylation of 1-heptene by catalyst 1. Retrieved from [Link]

  • ResearchGate. (2021). Hydroformylation. Retrieved from [Link]

  • ACS Publications. (1980). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of absolute enantiomeric purity?. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2019). Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (2018). CATALYTIC OXIDATION OF N-HEPTANE ON IMMOBILIZED MANGANESE-CONTAINING POLYMER CATALYST. Retrieved from [Link]

  • PubMed. (1993). The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of 1-heptene concentration on the product yield and conversion.... Retrieved from [Link]

  • KINETICS OF HYDROFORMYLATION OF HIGHER OLEFINS USING RHODIUMPHOSPHITE CATALYST IN A THERMOMORPHIC SOLVENT SYSTEM. (n.d.). Retrieved from [Link]

  • CORE. (2019). Kinetics of Epoxidized Oleic Acid Derived from Palm Oil by in situ Generated Performic Acid. Retrieved from [Link]

  • MDPI. (2020). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. Retrieved from [Link]

  • ScienceDirect. (2022). Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation. Retrieved from [Link]

  • Elibrary.ru. (2024). Simulation of the Kinetics of Heterogeneous Oxidation of n-Heptane by Oxygen. Retrieved from [Link]

  • MDPI. (2021). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Kinetics and Mechanism of Oxidation of Allyl Alcohol in Perchloric Acid Medium by Waugh-Type Enneamolybdomanganate(IV). Retrieved from [Link]

  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Retrieved from [Link]

  • ResearchGate. (2018). Kinetics of Enol Formation from Reaction of OH with Propene. Retrieved from [Link]

  • Monash University. (2023). Chiral Brønsted Acid Catalysed Kinetic Resolution of Secondary and Tertiary 3-Amido Allylic Alcohols. Advanced Synthesis and Catalysis. Retrieved from [Link]

  • KEMAS. (2019). Kinetics of Epoxidation Oleic Acid Derived from Palm Oil by in situ Generated Performic Acid. Retrieved from [Link]

  • NIH. (n.d.). Biocatalytic Enantioselective Oxidation of Sec‐Allylic Alcohols with Flavin‐Dependent Oxidases. Retrieved from [Link]

  • ACS Publications. (2022). Reaction Kinetics of the Hydroperoxide Epoxidation of 1-Octene in the Presence of Mo2B. Retrieved from [Link]

  • ResearchGate. (2018). Kinetic Study of Esterification Reaction. Retrieved from [Link]

  • YouTube. (2023). Alkene Reactions - Prefinals Review (Livestream Recording) Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2020). Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. Retrieved from [Link]

  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543909, 1-Heptyn-4-ol. Retrieved from [Link]

  • YouTube. (2017). Organic Chemistry Reaction Mechanism Pattern Examples. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

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A Guide to the Chemoselective Reactions of 1-Hepten-4-ol: Navigating the Reactivity of a Bifunctional Molecule

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, molecules possessing multiple functional groups present both a challenge and an opportunity. The challenge lies in directing a reagent to react with one functional group in the presence of another, a concept known as chemoselectivity. The opportunity arises from the rich chemical diversity that can be accessed from a single starting material by exploiting these reactivity differences. 1-Hepten-4-ol, a molecule featuring both a terminal alkene and a secondary alcohol, serves as an exemplary case study for exploring this chemical dichotomy.

This guide provides an in-depth comparison of the reactivity of the alkene and alcohol moieties within this compound. We will delve into the underlying principles that govern their reactivity, present experimental protocols for achieving selective transformations, and offer data-driven insights to inform the strategic design of synthetic routes for researchers, scientists, and professionals in drug development.

The Dueling Duo: Understanding the Inherent Reactivity of Alkenes and Alcohols

The chemical behavior of this compound is dictated by the electronic properties of its two functional groups.

  • The Alkene: The terminal double bond is characterized by a region of high electron density due to the presence of the π-bond. These π-electrons are more accessible than the σ-electrons of single bonds, rendering the alkene a nucleophile. Consequently, the hallmark reaction of alkenes is the electrophilic addition , where an electron-deficient species (an electrophile) is attacked by the π-bond.[1][2]

  • The Alcohol: The secondary alcohol group features a polarized O-H bond, making the hydrogen atom weakly acidic and the oxygen atom nucleophilic due to its lone pairs. The carbon atom bonded to the oxygen (the carbinol carbon) is also electrophilic. Key reactions of secondary alcohols include oxidation to ketones and nucleophilic substitution at the carbinol carbon, typically after converting the hydroxyl group into a better leaving group.[3][4]

The coexistence of these two groups in this compound means that the choice of reagents and reaction conditions will determine the outcome of a chemical transformation.

Strategic Transformations: Selectively Targeting the Alkene

To modify the alkene while leaving the alcohol untouched, reagents that are specifically electrophilic towards the C=C double bond and are unreactive with the alcohol group under the chosen conditions are required.

Electrophilic Addition: The Alkene's Signature Reaction

The general mechanism for electrophilic addition involves the alkene's π-bond attacking an electrophile (E+), forming a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu-).

G cluster_0 Electrophilic Addition to Alkene Alkene R-CH=CH₂ Carbocation R-C⁺H-CH₂E Alkene->Carbocation + E⁺ Electrophile E-Nu Product R-CH(Nu)-CH₂E Carbocation->Product + Nu⁻ Nucleophile Nu⁻

Caption: Mechanism of Electrophilic Addition.

1. Hydroboration-Oxidation: Anti-Markovnikov Hydration

One of the most useful reactions for selectively targeting the alkene is hydroboration-oxidation. This two-step process effectively adds water across the double bond with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon.[5][6][7][8] This is a powerful method for synthesizing diols from unsaturated alcohols.

  • Experimental Protocol: Synthesis of Heptane-1,4-diol

    • To a solution of this compound (1 eq.) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 0.5 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield heptane-1,4-diol.

2. Epoxidation

Alkenes can be selectively converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The alcohol group is generally unreactive towards m-CPBA under standard conditions.[9] For homoallylic alcohols like this compound, the reaction can be highly efficient.[10]

  • Experimental Protocol: Synthesis of 2-(3-hydroxybutyl)oxirane

    • Dissolve this compound (1 eq.) in dichloromethane (DCM) in a flask.

    • Add m-CPBA (1.1 eq.) portion-wise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the epoxide.

Strategic Transformations: Selectively Targeting the Alcohol

Modifying the alcohol group requires reagents that will not react with the electron-rich alkene.

Oxidation: Conversion to a Ketone

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-hepten-4-one. The key is to use a mild oxidizing agent that is selective for alcohols over alkenes.[3] Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this purpose. Stronger oxidants like potassium permanganate would likely cleave the double bond. Some modern methods also show high selectivity for allylic alcohols.[11][12][13][14][15][16]

G cluster_1 Selective Oxidation of Secondary Alcohol Alcohol This compound Ketone 1-Hepten-4-one Alcohol->Ketone [O] Reagent PCC or DMP

Caption: Oxidation of this compound to a Ketone.

  • Experimental Protocol: Synthesis of 1-Hepten-4-one using PCC

    • Suspend pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM).

    • Add a solution of this compound (1 eq.) in DCM to the suspension.

    • Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain 1-hepten-4-one.

Protection-Reaction-Deprotection Strategy

In cases where a desired reaction at one functional group is incompatible with the other, a protection-deprotection strategy is employed.[17] For instance, if a strong base is needed to deprotonate another molecule in the reaction mixture, the acidic proton of the alcohol in this compound would interfere.

Protecting the Alcohol as a Silyl Ether

The most common way to protect an alcohol is to convert it into a silyl ether.[18][19][20] Silyl ethers are stable to a wide range of reagents but can be easily removed when needed.

  • Experimental Protocol: Protection of this compound with TBDMSCl

    • To a solution of this compound (1 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Pour the mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting TBDMS-protected ether can then be used in subsequent reactions targeting the alkene. Deprotection is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).

Comparative Summary of Reactivity

The following table summarizes the expected outcomes of various reactions with this compound, highlighting the principles of chemoselectivity.

Reaction TypeReagent(s)Selective TargetMajor ProductRationale for Selectivity
Oxidation PCC, DMP, SwernAlcohol1-Hepten-4-oneMild oxidants that are highly selective for alcohols over unactivated alkenes.
Oxidation Hot, conc. KMnO₄BothMixture of acidsHarsh, non-selective oxidant that cleaves the alkene and oxidizes the alcohol fragment.
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOHAlkeneHeptane-1,4-diolBorane is an electrophile that preferentially adds to the electron-rich alkene.
Epoxidation m-CPBAAlkene2-(3-hydroxybutyl)oxiranePeroxy acids are electrophilic reagents that specifically target the C=C double bond.
Halogenation Br₂ in CCl₄Alkene1,2-Dibromoheptan-4-olBromine adds across the double bond via an electrophilic addition mechanism.
Tosylation TsCl, pyridineAlcoholHept-6-en-4-yl tosylateThe nucleophilic oxygen of the alcohol attacks the electrophilic sulfur of the tosyl chloride.
Acid-Catalyzed Hydration Dilute H₂SO₄AlkeneHeptane-2,4-diolThe alkene is protonated to form a carbocation, followed by water attack (Markovnikov's rule).[21][22][23]

Conclusion

The dual functionality of this compound makes it a versatile building block in organic synthesis, provided that the principles of chemoselectivity are carefully considered. By choosing the appropriate reagents and conditions, chemists can selectively manipulate either the alkene or the alcohol group. Electrophilic reagents such as boranes and peroxy acids will preferentially react at the electron-rich alkene, while controlled oxidation or derivatization with reagents like tosyl chloride will target the alcohol. Understanding this comparative reactivity is fundamental to designing efficient and high-yielding synthetic pathways, ultimately enabling the creation of complex molecules for research and development.

References

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Master Organic Chemistry. (2015-06-17). Protecting Groups For Alcohols. [Link]

  • UCLA – Chemistry and Biochemistry. Conversion of Homoallylic Alcohols with Alkene Protection to the Corresponding Methyl Ketones. [Link]

  • Chemistry LibreTexts. (2022-09-24). 17.8: Protection of Alcohols. [Link]

  • PubChem - NIH. (4E)-hept-4-en-1-ol | C7H14O. [Link]

  • PubChem - NIH. this compound | C7H14O | CID 19040. [Link]

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  • Chemistry LibreTexts. (2022-09-15). 14.5: Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2021-12-15). 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes. [Link]

  • YouTube. (2018-04-27). Hydroboration - Oxidation Reaction Mechanism. [Link]

  • ACS Publications - Organic Letters. (2011-03-11). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Hepten-4-OL: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the often-overlooked realm of chemical waste management. The proper disposal of specialized reagents like 1-Hepten-4-OL is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices.

Understanding the Chemical Profile of this compound: The "Why" Behind the Disposal Protocol

Before delving into the procedural aspects of disposal, it is imperative to understand the inherent hazards of this compound that dictate its handling and final disposition.

Key Hazard Characteristics:

  • Flammability: this compound is classified as a flammable liquid.[1] It has a flashpoint of approximately 56.4°C (133°F), meaning it can ignite when exposed to an ignition source at or above this temperature.[2] This property necessitates stringent controls to prevent fires and explosions in the laboratory and during waste storage.

  • Irritant: The compound is known to cause skin, eye, and respiratory irritation.[1] Direct contact can lead to inflammation and discomfort, underscoring the importance of appropriate personal protective equipment (PPE).

These characteristics firmly place this compound within the regulatory framework of hazardous waste, specifically as an ignitable hazardous waste.

Quantitative Data Summary

PropertyValueSource
CAS Number 3521-91-3
Molecular Formula C₇H₁₄O
Flash Point 56.4 °C (133 °F)
GHS Classification Flammable Liquid Category 3; Skin Irritant Category 2; Eye Irritant Category 2A; Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)
UN Number 1987

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow ensures safety and regulatory compliance.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, whether in its pure form or as a waste product, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.

  • Body Protection: A flame-retardant lab coat is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Step 2: Waste Characterization and Classification

All waste containing this compound must be classified as hazardous waste. Due to its flashpoint below 140°F (60°C), it is categorized as an ignitable hazardous waste with the EPA hazardous waste code D001 .

It is crucial to note that the EPA's "alcohol exemption" for certain aqueous solutions of alcohol does not apply to this compound in most laboratory settings.[3][4] This exemption is intended for aqueous solutions containing less than 24% alcohol.[3][4] Since this compound is typically used in a pure form or with organic solvents, it will not meet the criteria for this exemption.

Step 3: Proper Waste Accumulation and Container Selection
  • Container Choice: Use a designated, chemically compatible, and leak-proof container for accumulating this compound waste. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure screw-top cap.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected separately or with other compatible flammable liquids.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and a description of the contents, including "This compound " and "Ignitable ". The accumulation start date (the date the first drop of waste is added to the container) must also be clearly marked.

  • Closure: Keep the waste container closed at all times except when adding waste. This minimizes the release of flammable vapors.

Step 4: Temporary Storage in the Laboratory

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition such as open flames, hot plates, and direct sunlight.

  • In a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

Once the waste container is full, or if the accumulation time limit set by your institution is reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.

Decision-Making Diagram for this compound Disposal

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated characterize Characterize as Ignitable Hazardous Waste (D001) start->characterize Is it this compound? segregate Segregate from Incompatible Wastes characterize->segregate container Select Compatible Container segregate->container label_waste Label with 'Hazardous Waste' & Contents container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs Container Full or Time Limit Reached disposal_facility Transport to Licensed Hazardous Waste Facility contact_ehs->disposal_facility

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By understanding the specific hazards of this compound and adhering to the detailed disposal procedures outlined in this guide, laboratory professionals can ensure the protection of themselves, their colleagues, and the environment. This commitment to best practices not only fosters a culture of safety but also upholds the integrity of the scientific community.

References

  • Georgetown University. (n.d.). Chemical Segregation. Office of Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business? Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). 49 CFR Part 172 Subpart B -- Table of Hazardous Materials and Special Provisions. Electronic Code of Federal Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.